5,6-Dichloro-3-nitropyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6-dichloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLEQUCBXITJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572320 | |
| Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203794-33-6 | |
| Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloro-3-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dichloro-3-nitropyridin-2-amine (CAS 203794-33-6)
Introduction
5,6-Dichloro-3-nitropyridin-2-amine, with CAS Registry Number 203794-33-6, is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a nitro group, and an amine group, makes it a valuable and versatile intermediate in organic synthesis.[1] The strategic placement of these functional groups—electron-withdrawing nitro and chloro groups, and an electron-donating amino group—creates a unique electronic landscape on the pyridine core, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers and professionals in drug development and material science.
Physicochemical and Computational Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in experimental design. These properties govern its solubility, reactivity, and handling requirements.
Core Chemical Properties
The key identifiers and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 203794-33-6 | [2][3] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2][4] |
| Molecular Weight | 208.00 g/mol | [2][4] |
| IUPAC Name | This compound | |
| Synonyms | 2-Pyridinamine, 5,6-dichloro-3-nitro | [2] |
| Purity | ≥98% (Typical) | [2] |
| SMILES | C1=C(C(=NC(=C1--INVALID-LINK--[O-])N)Cl)Cl | [2] |
Computational Data
Computational descriptors provide valuable insights into the molecule's behavior in various chemical environments, aiding in the prediction of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its suitability for specific applications.
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 82.05 Ų | [2] |
| LogP | 1.8788 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Solubility and Storage
The solubility of this compound is indicative of its amphiphilic character, possessing both polar functional groups and lipophilic chloro substituents. It exhibits limited solubility in water due to the hydrophobic nature of the dichloro-substituted pyridine ring.[1] However, its solubility is enhanced in polar aprotic solvents.[1] For long-term stability, the compound should be stored at 2-8°C, sealed in a dry, dark place.[3][5]
Synthesis and Reactivity
The synthetic utility of this compound stems from its strategic functionalization. The presence of electron-withdrawing groups significantly influences its reactivity.[1]
Synthetic Pathways
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, commercial suppliers indicate that its synthesis can be approached through established organic chemistry principles. One plausible general approach involves the nitration of a dichlorinated aminopyridine precursor. The synthesis of a related compound, 2,6-dichloro-3-nitropyridine, is achieved by the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid.[6] A similar electrophilic aromatic substitution strategy could be adapted for the synthesis of the title compound.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, it can be readily reduced to an amino group under various conditions (e.g., using iron powder in acetic acid, as demonstrated for a similar compound), providing a pathway to further functionalization.[1][7] This transformation is crucial for building more complex molecular scaffolds.
-
Amino Group : The amino group is a nucleophile and can undergo reactions such as acylation and alkylation. Its presence also influences the electronic properties of the pyridine ring.
-
Chloro Substituents : The chlorine atoms are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially given the activation by the ortho/para nitro group. This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the 5- and 6-positions. The regioselectivity of such substitutions can be kinetically or thermodynamically controlled, with the inductive effect of the nitro group making the C6 position more electron-deficient and prone to nucleophilic attack.[8]
Caption: Reactivity map of this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its structure in reaction products. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. For this compound, characteristic intense absorption bands are expected for the nitro group, corresponding to asymmetric (1550-1475 cm⁻¹) and symmetric (1360-1290 cm⁻¹) N-O stretching vibrations.[1] Vibrations associated with the N-H bonds of the amine and the C-Cl bonds would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Due to the substitution pattern, a single proton signal is expected for the hydrogen at the 4-position of the pyridine ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR : Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.[3][9]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of this compound.[3][10] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water mixtures) would likely provide good separation and allow for quantification of the compound and any impurities.
Applications in Research and Development
This compound serves as an important raw material and intermediate in organic synthesis.[1] Its multifunctional nature makes it a key building block for more complex molecules.
-
Drug Development : This compound is a precursor for the development of new pharmaceutical agents.[1] The nitropyridine scaffold is found in various biologically active molecules.[11] The ability to selectively modify the different positions on the pyridine ring allows for the synthesis of libraries of compounds for screening against various biological targets.
-
Material Science : It is used in the creation of novel materials with specific electronic or optical properties.[1] Similar chlorinated nitropyridines are used as precursors for advanced polymers, coatings, and dyes, imparting properties like thermal stability and durability.[12]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available safety data for structurally related compounds.
Hazard Identification
While specific toxicity data for this compound is limited, related dichloronitropyridines are classified as hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14] Some may also cause an allergic skin reaction.[13]
-
Signal Word : Warning[13]
-
Hazard Statements :
Recommended Handling Procedures
A detailed, step-by-step protocol for safe handling is provided below:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[13]
-
Skin Protection : Wear compatible chemical-resistant gloves.[16] A lab coat or other protective clothing should be worn to prevent skin contact.[13]
-
Respiratory Protection : If dusts are generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]
-
-
Handling Practices :
-
First Aid Measures :
-
If on skin : Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[14]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[14]
-
If inhaled : Remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage and Disposal :
Conclusion
This compound is a pivotal building block in synthetic chemistry, offering a gateway to a diverse range of more complex molecules. Its unique combination of functional groups provides a rich platform for chemical modifications, making it a compound of significant interest for researchers in pharmaceuticals and material science. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in research and development.
References
- 1. Buy this compound | 203794-33-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 203794-33-6|this compound|BLD Pharm [bldpharm.com]
- 4. 5,6-二氯-3-硝基-2-氨基吡啶 - CAS:203794-33-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. 4,6-Dichloro-3-nitropyridin-2-amine | 37660-64-3 [sigmaaldrich.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. biosynth.com [biosynth.com]
Physical Properties of 5,6-Dichloro-3-nitropyridin-2-amine: A Guide for Researchers
An In-depth Technical Guide:
Introduction
5,6-Dichloro-3-nitropyridin-2-amine (CAS No. 203794-33-6) is a substituted pyridine derivative that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry.[1] As a nitrogen-containing heterocyclic compound, its structure is characterized by a pyridine ring functionalized with two chlorine atoms, a nitro group, and an amine group.[1] This unique combination of electron-withdrawing and electron-donating groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.[1]
A thorough understanding of the physical properties of this compound is paramount for its effective use in a laboratory or industrial setting. Properties such as solubility, melting point, and thermal stability dictate the choice of reaction conditions, purification methods, and storage protocols. This guide provides a detailed overview of the known physical and chemical properties of this compound, offers insights into the standard methodologies for their determination, and presents the data in a format accessible to researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental identity and characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, documentation, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 203794-33-6 | [1][2][3] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |
| Molecular Weight | 208.00 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Pyridinamine, 5,6-dichloro-3-nitro | [2] |
Physical State and Solubility
The physical appearance and solubility profile are critical for designing experimental setups, including solvent selection for reactions and crystallizations.
| Property | Description | Source(s) |
| Appearance | While not explicitly documented for this specific isomer, related dichloronitropyridines exist as light yellow to off-white crystalline solids. | [4][5][6] |
| Solubility | The compound exhibits limited solubility in water due to the hydrophobic nature of the dichlorinated pyridine ring. It shows enhanced solubility in polar aprotic solvents. | [1] |
Thermal Properties
Thermal stability is a key parameter for safety and for defining the operational temperature range for chemical processes.
| Property | Value/Description | Source(s) |
| Melting Point | Specific experimental data is not widely reported. The melting point of the related isomer, 4,6-dichloro-3-nitropyridin-2-amine, is 208°C. | [7] |
| Thermal Stability | The compound is predicted to have moderate thermal stability, with a decomposition onset temperature of approximately 210-215°C. The primary decomposition pathway is believed to involve the elimination of the nitro group. | [1] |
Physicochemical and Computational Data
In silico predictions provide valuable insights into the molecule's behavior in various chemical and biological environments, aiding in areas like drug design and separation science.
| Parameter | Predicted Value | Significance | Source(s) |
| LogP | 1.8788 | Indicates moderate lipophilicity, suggesting how the compound might partition between aqueous and organic phases. | [2] |
| Topological Polar Surface Area (TPSA) | 82.05 Ų | Relates to the compound's polarity and potential for membrane permeability. | [2] |
| Hydrogen Bond Donors | 1 | The amine group can act as a hydrogen bond donor. | [2] |
| Hydrogen Bond Acceptors | 4 | The nitro group and ring nitrogen can act as hydrogen bond acceptors. | [2] |
| Rotatable Bonds | 1 | The C-N bond of the nitro group allows for some conformational flexibility. | [2] |
Methodologies for Physical Property Determination
To ensure scientific integrity, physical properties must be determined using validated experimental techniques. The following section describes the standard protocols and the rationale behind their application for characterizing a compound like this compound.
Determination of Melting Point and Thermal Stability
Expertise & Trustworthiness: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound. Thermal stability is assessed to identify decomposition temperatures, preventing unsafe conditions during heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for these measurements.
Protocol:
-
Sample Preparation: A small quantity (1-5 mg) of the crystalline solid is accurately weighed and sealed in an aluminum pan.
-
Instrument Setup (DSC): The DSC instrument is calibrated using an indium standard. A temperature program is set to ramp at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Acquisition (DSC): The heat flow to the sample is measured relative to an empty reference pan. A sharp endothermic peak indicates the melting point.
-
Instrument Setup (TGA): The TGA instrument is similarly calibrated. The sample is heated on a sensitive microbalance at a controlled rate (e.g., 10°C/min).
-
Data Acquisition (TGA): The mass of the sample is recorded as a function of temperature. A significant loss of mass indicates decomposition. The onset temperature of this mass loss is the decomposition temperature.[1]
Caption: Workflow for DSC and TGA analysis.
Structural Confirmation via NMR Spectroscopy
Expertise & Trustworthiness: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can confirm the connectivity of atoms and verify the identity of the compound against its expected structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. For this compound, the spectrum is expected to show:
-
A singlet for the single aromatic proton on the pyridine ring.
-
A broad signal corresponding to the two protons of the amine (-NH₂) group.
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will show distinct signals for each of the five unique carbon atoms in the pyridine ring.
-
Data Analysis: Compare the observed chemical shifts and integration values with those predicted for the structure to confirm its identity.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
This compound is a solid chemical intermediate with moderate thermal stability and defined solubility characteristics that favor polar aprotic solvents. While comprehensive experimental data on all its physical properties is not universally published, its characteristics can be reliably determined using standard analytical techniques such as DSC, TGA, and NMR spectroscopy. The computational data presented further complements our understanding of its physicochemical nature. This guide provides the foundational knowledge required for researchers to handle, utilize, and study this important molecule effectively and safely in the pursuit of new chemical entities.
References
5,6-Dichloro-3-nitropyridin-2-amine molecular weight and formula
An In-Depth Technical Guide to 5,6-Dichloro-3-nitropyridin-2-amine: Synthesis, Properties, and Applications
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms, a nitro group, and an amine group on a pyridine scaffold, make it a versatile synthetic intermediate. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic and analytical protocols, key chemical reactions, and applications, with a focus on its role in the development of novel therapeutic agents.
Core Physicochemical Properties
The reactivity and utility of this compound are direct consequences of its molecular structure. The pyridine ring is electron-deficient, an effect strongly amplified by the electron-withdrawing nitro group and chlorine atoms. This electronic profile is fundamental to its role as a building block in complex molecule synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |
| Molecular Weight | 208.00 g/mol | [1][2] |
| CAS Number | 203794-33-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)N)--INVALID-LINK--[O-] | [1] |
| InChI Key | DYSLEQUCBXITJX-UHFFFAOYSA-N | [1] |
| Appearance | Solid (Typical) | N/A |
| Solubility | Limited water solubility; enhanced in polar aprotic solvents. | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. While multiple routes to the title compound can be envisioned, a common and logical approach involves the selective functionalization of a pre-existing dichlorinated pyridine ring. The following protocol is based on established chemical principles for this class of compounds, such as the regioselective ammonolysis of activated chloropyridines.[3][4]
Proposed Synthetic Workflow
The synthesis can be logically broken down into two primary steps: nitration of a commercially available dichloropyridine followed by a regioselective nucleophilic aromatic substitution (SNAr).
References
An In-Depth Technical Guide to the Synthesis of 5,6-Dichloro-3-nitropyridin-2-amine
Introduction
5,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing chloro and nitro groups alongside an electron-donating amino group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The strategic placement of these functional groups allows for selective modification, providing a scaffold for the development of novel therapeutic agents and crop protection chemicals. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development.
Proposed Two-Step Synthesis Pathway
The synthesis of this compound can be logically approached through a two-step process. The first step involves the synthesis of the precursor, 2-amino-5,6-dichloropyridine. The second, and key, step is the regioselective nitration of this precursor to yield the final product. This strategy allows for the controlled introduction of the desired functional groups onto the pyridine ring.
Figure 1: Proposed two-step synthesis pathway for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 2-amino-5,6-dichloropyridine (Proposed)
Materials:
-
2-aminopyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-aminopyridine in anhydrous acetonitrile.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 2.2 equivalents of N-Chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate 2-amino-5,6-dichloropyridine.
Part 2: Synthesis of this compound
This procedure is adapted from the well-established methods for the nitration of substituted aminopyridines, such as the synthesis of 4,6-dichloro-3-nitropyridin-2-amine.[5] The use of a mixed acid system (sulfuric and nitric acid) is a standard and effective method for the nitration of deactivated aromatic rings.
Materials:
-
2-amino-5,6-dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice-salt bath
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Slowly and portion-wise, add 1 equivalent of 2-amino-5,6-dichloropyridine to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the starting material has dissolved, slowly add 1.1 equivalents of fuming nitric acid dropwise via a dropping funnel, maintaining the reaction temperature at 0-5 °C.
-
After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Quantitative Data Summary
| Parameter | Step 1: Dichlorination (Proposed) | Step 2: Nitration |
| Starting Material | 2-aminopyridine | 2-amino-5,6-dichloropyridine |
| Reagents | N-Chlorosuccinimide, Acetonitrile | Conc. H₂SO₄, Fuming HNO₃ |
| Molar Ratio (Reagent:Substrate) | 2.2 : 1 (NCS : 2-aminopyridine) | 1.1 : 1 (HNO₃ : substrate) |
| Reaction Temperature | 0 °C to reflux | 0-5 °C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Expected Yield | Variable (Optimization required) | 60-70% (based on analogous reactions)[5] |
Reaction Mechanism and Scientific Rationale
The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction for the introduction of the nitro group onto the dichlorinated aminopyridine ring.
Figure 2: Generalized mechanism for the nitration of an aromatic compound.
Generation of the Electrophile: In the strongly acidic medium of concentrated sulfuric and nitric acids, the nitronium ion (NO₂⁺) is generated. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Regioselectivity of Nitration: The position of the incoming nitro group is directed by the existing substituents on the pyridine ring.
-
Amino Group (-NH₂): The amino group at the 2-position is a strong activating group and is an ortho, para-director.
-
Chloro Groups (-Cl): The chloro groups at the 5- and 6-positions are deactivating groups but are also ortho, para-directors.
In the case of 2-amino-5,6-dichloropyridine, the 3-position is ortho to the strongly activating amino group. The 4-position is also ortho to a chloro group and meta to the amino group, making it less favorable for electrophilic attack. The combined directing effects strongly favor the substitution at the 3-position, leading to the formation of this compound. The steric hindrance from the adjacent chloro group at the 6-position might slightly disfavor attack at the 5-position, further enhancing the selectivity for the 3-position. The deactivating nature of the two chloro groups necessitates the use of a strong nitrating agent like fuming nitric acid in sulfuric acid.
Conclusion
The synthesis of this compound, a valuable building block for drug discovery and development, can be effectively achieved through a two-step process involving the dichlorination of 2-aminopyridine followed by a regioselective nitration. The success of this synthesis hinges on the careful control of reaction conditions, particularly during the nitration step, to ensure the desired regioselectivity. The principles of electrophilic aromatic substitution and the directing effects of substituents on the pyridine ring are fundamental to understanding and optimizing this synthetic pathway. This guide provides a solid foundation for researchers to produce this important chemical intermediate.
References
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5,6-Dichloro-3-nitropyridin-2-amine
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of rational drug design. The spatial arrangement of atoms and the distribution of electrons within a molecule dictate its pharmacological and toxicological profile. For researchers and drug development professionals, an unambiguous structural confirmation is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of 5,6-dichloro-3-nitropyridin-2-amine , a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. Its unique substitution pattern—a primary amine, a nitro group, and two chlorine atoms on a pyridine core—presents a rich case for modern spectroscopic analysis.
This document moves beyond a simple recitation of data. It is designed as a practical guide for scientists at the bench, explaining the causality behind experimental choices and providing a framework for the interpretation of complex spectral data. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predicted spectroscopic profile. This predictive approach serves as a powerful tool for researchers in identifying this molecule in reaction mixtures and confirming its synthesis.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the conventional numbering used throughout this guide.
An In-depth Technical Guide to the Solubility of 5,6-Dichloro-3-nitropyridin-2-amine in Common Laboratory Solvents
Introduction
5,6-Dichloro-3-nitropyridin-2-amine is a key heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials science applications.[1] Its unique molecular structure, featuring a pyridine ring substituted with two chlorine atoms, a nitro group, and an amine group, imparts a complex physicochemical profile that dictates its behavior in various chemical environments. A thorough understanding of its solubility in common laboratory solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, effective purification, and reliable formulation.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical underpinnings of its solubility based on its molecular structure, offers detailed protocols for both qualitative and quantitative solubility determination, and presents a framework for interpreting and applying this critical data in a laboratory setting.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key attributes of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |
| Molecular Weight | 208.00 g/mol | [2] |
| Appearance | Likely a crystalline solid | Inferred from similar compounds |
| logP (Octanol/Water Partition Coefficient) | 1.8788 | [2] |
| Topological Polar Surface Area (TPSA) | 82.05 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
The presence of both polar functional groups (nitro and amine) and lipophilic substituents (dichloro) gives this compound an amphiphilic character.[1] The electron-withdrawing nature of the nitro and chlorine substituents significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine, thereby limiting its ability to form strong hydrogen bonds with protic solvents.[1]
Qualitative Solubility Profile
Based on its structure and the general principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The solubility is expected to follow the general trend: polar aprotic solvents > polar protic solvents > non-polar solvents .[1]
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Enhanced | The strong dipole moments of these solvents can effectively solvate the polar regions of the molecule without the competing hydrogen bonding interactions that occur with protic solvents. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Limited to Moderate | The hydrophobic nature of the dichlorinated pyridine ring limits solubility in water.[1] Alcohols are likely to be more effective than water due to their organic character, but the weak basicity of the amine group hinders strong hydrogen bonding.[1] |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low | The significant polarity introduced by the nitro and amine groups results in poor compatibility with non-polar solvents. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following protocols provide standardized methods for both qualitative and quantitative assessment.
Qualitative Solubility Assessment: A Rapid Screening Method
This method is useful for quickly categorizing the solubility of the compound in a range of solvents.
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add the selected solvent dropwise (typically starting with 0.5 mL) at ambient temperature.
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved, it is "insoluble" or "sparingly soluble."
-
Record the observations in a systematic manner.
Diagram of Qualitative Solubility Workflow
Caption: Workflow for rapid qualitative solubility assessment.
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of excess solid is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker or incubator (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.
-
-
Quantification of the Dissolved Solute (Gravimetric Method):
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.
-
Record the exact volume or mass of the transferred supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. The decomposition onset for this compound is predicted to be around 210-215°C, so a much lower temperature should be used.[1]
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility (in g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)
-
Solubility (in mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
-
Diagram of Quantitative Solubility Workflow (Shake-Flask Method)
Caption: Workflow for quantitative solubility determination.
Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl sulfoxide (DMSO) | 25 | ||
| Acetonitrile (ACN) | 25 | ||
| Acetone | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Dichloromethane (DCM) | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Water | 25 |
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, data from structurally similar compounds, such as other dichloronitropyridines and aminonitropyridines, suggest that appropriate precautions should be taken.[3][4][5][6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4] Avoid contact with skin and eyes.[3][5]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for understanding its solubility based on its amphiphilic nature, with a predicted preference for polar aprotic solvents. Furthermore, detailed, actionable protocols for both qualitative and quantitative solubility determination have been outlined to empower researchers to generate precise data tailored to their specific applications. By combining the theoretical predictions with rigorous experimental validation, scientists can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities based on this versatile synthetic intermediate.
References
An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of 5,6-Dichloro-3-nitropyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and decomposition profile of 5,6-Dichloro-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The inherent energetic nature of the nitro group, combined with the influence of chloro- and amino-substituents on the pyridine ring, necessitates a thorough understanding of its thermal behavior to ensure safe handling, process development, and storage. This document outlines the theoretical basis for the compound's stability, details essential experimental protocols for its characterization—including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—and discusses potential decomposition pathways and associated hazards. This guide is intended for researchers, chemists, and safety professionals in the fields of drug development and chemical manufacturing.
Introduction: The Dichotomy of Reactivity and Stability
This compound is a polysubstituted pyridine derivative whose utility in synthetic chemistry is derived from its array of functional groups. The pyridine core provides a scaffold for diverse chemical transformations, while the nitro, chloro, and amino groups offer specific reaction sites. However, the very features that make this molecule a valuable building block also contribute to its potential thermal instability. The electron-withdrawing nitro group, in particular, imparts energetic characteristics that warrant careful evaluation.
A comprehensive understanding of the thermodynamic and kinetic parameters governing the decomposition of this compound is not merely an academic exercise; it is a critical component of risk assessment and safe process design. Uncontrolled thermal decomposition can lead to runaway reactions, resulting in the rapid release of energy and gaseous byproducts, posing significant safety hazards. This guide provides a framework for evaluating these risks through a combination of theoretical considerations and established analytical techniques.
Molecular Structure and its Influence on Thermal Stability
The thermal stability of this compound is a direct consequence of its molecular architecture. The interplay of the electron-donating and electron-withdrawing substituents on the pyridine ring dictates the bond dissociation energies and, consequently, the energy barrier to decomposition.
-
The Nitro Group (–NO₂): As a potent electron-withdrawing group and a known explosophore, the C–NO₂ bond is often the weakest link in the molecule and the primary site for the initiation of decomposition.
-
The Chloro Groups (–Cl): The two chlorine atoms are also electron-withdrawing, further influencing the electron density of the pyridine ring.
-
The Amino Group (–NH₂): In contrast, the amino group is electron-donating, which can have a stabilizing or destabilizing effect depending on its position relative to the nitro group.
The collective electronic effects of these substituents create a molecule with a moderate predicted thermal stability, with a decomposition onset temperature anticipated to be in the range of 210-215°C.
Experimental Assessment of Thermal Stability
A robust evaluation of thermal hazards relies on empirical data. The following analytical techniques are indispensable for characterizing the thermal stability of this compound.
References
A Comprehensive Technical Guide to the Fundamental Reactivity of Nitro-Dichloropyridines
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the nitro-dichloropyridine scaffold stands out as a uniquely versatile building block. Its utility is rooted in a finely tuned electronic architecture, where the synergistic effects of the pyridine nitrogen, two chlorine atoms, and a potent nitro group create a platform ripe for selective chemical transformations. Dinitropyridines, for instance, are valuable precursors for a wide range of materials, including agrochemicals, biosensors, and biologically active compounds with diverse therapeutic potential.[1]
This guide provides an in-depth exploration of the core reactivity of this scaffold. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the causal logic behind the experimental choices, ensuring a deeper, more applicable understanding of this powerful chemical entity. The primary focus will be on the two most synthetically valuable transformations: nucleophilic aromatic substitution (SNAr) at the chlorinated positions and the chemical reduction of the nitro group.
Chapter 1: The Electronic Landscape of Nitro-Dichloropyridines
The reactivity of a nitro-dichloropyridine is fundamentally dictated by the distribution of electron density within its aromatic ring. Three key features combine to create a highly electrophilic system: the inherent electron-deficient nature of the pyridine ring, the inductive effect of the two chlorine atoms, and the powerful electron-withdrawing capabilities of the nitro group.
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. Resonance effects also show the nitrogen atom removing electron density, particularly from the ortho and para positions.[2] This makes the pyridine ring significantly less reactive towards electrophilic substitution compared to benzene but primes it for attack by nucleophiles.[2]
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect and a profound resonance effect.[3][4][5] It dramatically reduces the electron density of the entire aromatic system, making the ring highly susceptible to nucleophilic attack.[3][5] This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the reaction intermediate can be delocalized onto the oxygen atoms of the nitro group, a crucial stabilizing interaction.[6][7]
The combination of these features on a single dichloropyridine core results in a molecule highly activated for nucleophilic aromatic substitution (SNAr), where the chlorine atoms serve as excellent leaving groups.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most significant and widely utilized reaction of nitro-dichloropyridines is nucleophilic aromatic substitution (SNAr). The high degree of electron deficiency in the ring facilitates the displacement of the chloride leaving groups by a vast array of nucleophiles.[8]
The SNAr Mechanism: Addition-Elimination
Unlike SN1 or SN2 reactions, which are unfavorable on sp²-hybridized carbons, SNAr proceeds via a two-step addition-elimination mechanism.[9][7]
-
Addition: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][7]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The stability of the Meisenheimer complex is paramount. The presence of the nitro group ortho or para to the site of attack provides substantial stabilization through resonance, delocalizing the negative charge onto its oxygen atoms.[6][10] If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur at all.[6][11]
Regioselectivity: The Directing Influence of the Nitro Group
In dichloropyridines, the position of the nitro group dictates which chlorine atom is more readily substituted. For example, in a molecule like 2,4-dichloro-3-nitropyridine, a nucleophile will preferentially attack the 4-position (para to the nitro group) over the 2-position (ortho to the nitro group). This preference is governed by the relative stability of the resulting Meisenheimer intermediates. Attack at the 4-position allows the negative charge to be delocalized onto both the ring nitrogen and the nitro group, providing superior stabilization. A study on Stille couplings of 3-substituted 2,4-dichloropyridines found that a nitro substituent at the 3-position resulted in absolute selectivity for coupling at the C-4 position.[12]
Common SNAr Transformations
A wide variety of nucleophiles can be employed to functionalize nitro-dichloropyridines, making this a cornerstone reaction for building molecular complexity.
| Nucleophile Type | Example Reagent | Typical Product | Reaction Conditions |
| Oxygen | Sodium Methoxide (NaOMe) | Methoxy-nitropyridine | Anhydrous MeOH or THF, 0°C to RT |
| Nitrogen | Ammonia, Primary/Secondary Amines | Amino-nitropyridine | Aprotic solvent (e.g., DMSO, DMF), often with mild heating |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio-nitropyridine | Polar aprotic solvent (e.g., DMF), RT |
| Carbon | Malonates, Cyanides | Functionalized nitropyridine | Strong base (e.g., NaH) in an aprotic solvent |
Experimental Protocol: General Procedure for Amination of a Nitro-Dichloropyridine
This protocol is a generalized representation and should be adapted based on the specific substrate and amine.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nitro-dichloropyridine substrate (1.0 eq).
-
Solvent: Dissolve the substrate in a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Reagents: Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. This is to scavenge the HCl formed during the reaction.
-
Nucleophile Addition: Add the desired amine (1.1-1.5 eq) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove the polar solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired amino-nitro-chloropyridine.
Chapter 3: Reduction of the Nitro Group
The conversion of a nitro group to an amine is a fundamental and powerful transformation in organic synthesis.[13] It transforms a strongly electron-withdrawing, activating group into a versatile electron-donating nucleophilic handle, opening up a plethora of subsequent chemical modifications such as amidation, sulfonylation, and diazotization. The primary challenge in the reduction of nitro-dichloropyridines is chemoselectivity: reducing the nitro group without affecting the chlorine substituents (hydrodehalogenation).
Common Reduction Methodologies
The choice of reducing agent is critical and depends on the overall functionality of the molecule.
| Method | Reagent/Catalyst | Advantages | Limitations & Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient, clean byproducts (H₂O).[14] | High risk of hydrodehalogenation, especially with Pd/C.[14] May also reduce other functional groups. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Less prone to dehalogenating aryl chlorides compared to Pd/C.[14] | Still can cause dehalogenation; pyrophoric nature requires careful handling. |
| Metal/Acid Reduction | Fe / NH₄Cl or AcOH | Cost-effective, excellent chemoselectivity, tolerates chlorides well.[15] | Stoichiometric amounts of metal required, can lead to acidic workup conditions. |
| Metal/Acid Reduction | Zn / AcOH | Mild method, often preserves other reducible groups.[14] | Can be slow; requires acidic conditions. |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Very mild, excellent functional group tolerance, highly chemoselective for the nitro group.[14][15] | Generates tin-based waste products that require careful disposal. |
| Transfer Hydrogenation | Formic Acid, Hantzsch ester | Avoids the use of high-pressure H₂ gas. Can be very selective.[16] | May require specific catalysts and higher temperatures. |
For substrates containing chlorine atoms, methods like SnCl₂ reduction or Fe/NH₄Cl are often the preferred choice due to their high chemoselectivity, preserving the C-Cl bonds for subsequent cross-coupling or SNAr reactions.
Experimental Protocol: Reduction of a Nitro-Dichloropyridine using Tin(II) Chloride
This protocol is a reliable method for the chemoselective reduction of an aromatic nitro group in the presence of aryl chlorides.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-dichloropyridine substrate (1.0 eq).
-
Solvent: Add a suitable solvent, typically ethanol (EtOH) or ethyl acetate (EtOAc).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) to the flask in one portion.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup (Basification): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or adjust the pH to ~8 with 1M NaOH. Caution: This neutralization is exothermic and may involve gas evolution. Stir until all tin salts have precipitated as a white solid (tin hydroxide).
-
Filtration: Filter the slurry through a pad of Celite® to remove the inorganic tin salts, washing the pad thoroughly with the reaction solvent (e.g., EtOAc).
-
Extraction: Transfer the filtrate to a separatory funnel. If layers do not separate well, add more organic solvent and brine. Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino-dichloropyridine.
-
Purification: The product can be further purified by column chromatography or recrystallization if necessary.
Conclusion
Nitro-dichloropyridines represent a class of reagents whose reactivity is both potent and predictable. The powerful electron-withdrawing nature of the nitro group, combined with the intrinsic properties of the pyridine ring, creates a highly electrophilic aromatic system. This electronic arrangement makes the scaffold exceptionally well-suited for SNAr reactions, allowing for the regioselective introduction of a wide range of nucleophiles. Furthermore, the nitro group itself serves as a synthetic linchpin, which upon chemoselective reduction, provides access to the corresponding amino-dichloropyridines—critical intermediates for further functionalization in drug discovery and materials development. A thorough understanding of these fundamental reactivity modes is essential for any scientist looking to leverage the full synthetic potential of this valuable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brainly.com [brainly.com]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines - Lookchem [lookchem.com]
- 13. air.unimi.it [air.unimi.it]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
electrophilic aromatic substitution on 5,6-Dichloro-3-nitropyridin-2-amine
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5,6-Dichloro-3-nitropyridin-2-amine
Executive Summary
This compound is a highly functionalized pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate is dictated by the reactivity of its single unsubstituted carbon, the C4 position. This guide provides a comprehensive analysis of the feasibility and regiochemistry of electrophilic aromatic substitution (EAS) on this substrate. By deconstructing the electronic contributions of each substituent—the activating amino group, the deactivating chloro groups, the strongly deactivating nitro group, and the inherent electron deficiency of the pyridine ring—we conclude that the molecule is exceptionally unreactive towards classical electrophilic substitution. The analysis of the Wheland intermediate for C4-attack reveals significant electronic destabilization, predicting prohibitively high activation energy for such transformations. Consequently, this whitepaper explores the underlying mechanistic principles, provides a hypothetical protocol for a forced reaction to illustrate the challenges, and suggests alternative synthetic strategies for functionalization.
The Electronic Landscape of Substituted Pyridines
Pyridine: An Electron-Deficient Aromatic System
Unlike benzene, pyridine is a heteroaromatic system containing an electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I) on the ring, reducing the electron density and thus the nucleophilicity required to attack an incoming electrophile.[1][2] Consequently, pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene and requires harsh reaction conditions.[2][3] Furthermore, under the strongly acidic conditions often employed for EAS (e.g., nitration or sulfonation), the lone pair on the nitrogen is readily protonated, forming a pyridinium cation. This positive charge dramatically increases the deactivation of the ring, often halting the reaction entirely.[4][5]
Regioselectivity in Pyridine EAS
Electrophilic attack on the pyridine ring preferentially occurs at the 3-position (the meta-position relative to the nitrogen). Attack at the 2- or 4-positions (ortho and para) results in a resonance structure for the Wheland intermediate where the positive charge is placed directly on the electronegative nitrogen atom—a highly unfavorable and destabilizing arrangement.[3][6][7] Attack at the 3-position avoids this scenario, resulting in a more stable intermediate and defining the inherent regioselectivity of the pyridine core.
Deconstructing the Substituent Effects in this compound
The reactivity of this compound is governed by a complex interplay of competing electronic effects from its four substituents. The sole position available for substitution is C4. To predict the outcome of an EAS reaction, we must analyze how each group influences the electron density of this specific position.
A Summary of Competing Influences
The directing effects of the substituents are summarized below. A "cooperative" effect indicates that the group's natural directing preference would activate the C4 position, while a "non-cooperative" effect indicates the opposite.
| Substituent | Position | Electronic Effect | Classification | Directing Effect | Influence on C4 |
| -NH₂ | C2 | +R >> -I | Strong Activator | Ortho, Para | Non-cooperative (C4 is meta) |
| -NO₂ | C3 | -R, -I | Strong Deactivator | Meta | Non-cooperative (C4 is ortho) |
| -Cl | C5 | -I > +R | Weak Deactivator | Ortho, Para | Cooperative (C4 is ortho) |
| -Cl | C6 | -I > +R | Weak Deactivator | Ortho, Para | Non-cooperative (C4 is meta) |
| Ring N | C1 | -I, -R | Strong Deactivator | Meta | Non-cooperative (C4 is para) |
Detailed Analysis
-
C2-Amino Group: The amino group is the most powerful activating substituent on the ring. Through its strong resonance effect (+R), it donates electron density to the ring, primarily at its ortho (C3) and para (C5) positions. Since both of these positions are already substituted, its activating influence on the target C4 position is minimal.
-
C3-Nitro Group: As a potent electron-withdrawing group (-R, -I), the nitro group strongly deactivates the entire ring. Its meta-directing nature favors positions C5, which is occupied. Its presence ortho to the target C4 position makes electrophilic attack at this site electronically very difficult.
-
C5 and C6-Chloro Groups: Halogens are deactivating via induction (-I) but are ortho, para-directing due to resonance (+R).[8] The C5-chloro group is positioned to direct an incoming electrophile to the C4 position (its ortho position). However, this weak activating effect is likely insufficient to overcome the powerful deactivating forces of the other substituents. The C6-chloro group is meta to C4 and does not favorably influence its reactivity.
Mechanistic Insight: The Unfavorable Path to C4 Substitution
The ultimate determinant of EAS feasibility is the stability of the cationic intermediate (sigma complex or Wheland intermediate) formed upon electrophilic attack. For this compound, attack at C4 leads to a highly destabilized intermediate.
Visualization of the Destabilized Wheland Intermediate
The following diagram illustrates the key resonance structures after an electrophile (E⁺) attacks the C4 position.
Caption: Resonance structures of the Wheland intermediate after attack at C4.
Analysis of Destabilizing Factors
-
Structure A: The initial positive charge lands on C3. This carbocation is immediately adjacent to the strongly electron-withdrawing nitro group, which severely destabilizes the charge through a powerful inductive effect. This is the primary barrier to the reaction.
-
Structure C: Resonance delocalizes the positive charge onto the ring nitrogen. As seen in unsubstituted pyridine, creating a positive charge on an already electronegative atom that is part of a pi-system is exceptionally unfavorable.[3][7]
Hypothetical Protocol: Forced Bromination
To illustrate the practical challenges, this section outlines a protocol for a forced bromination reaction. This procedure is presented for academic purposes and is expected to result in either no reaction or a very low yield of the desired product, alongside potential decomposition.
Rationale and Experimental Choices
-
Electrophile: Bromine (Br₂) is chosen as a moderately reactive electrophile.
-
Catalyst: Iron(III) bromide (FeBr₃) is a strong Lewis acid used to polarize the Br-Br bond, creating a more potent electrophile ("Br⁺").
-
Solvent: A non-coordinating, inert solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is used.
-
Conditions: Elevated temperatures are proposed to attempt to overcome the high activation energy barrier.
Step-by-Step Methodology
Safety First: This reaction involves corrosive and toxic materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂), and a dropping funnel. The system is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool.
-
Reagent Charging: To the flask, add this compound (1.0 eq) and anhydrous iron(III) bromide (0.1 eq). Add anhydrous carbon disulfide (approx. 10 mL per gram of substrate).
-
Addition of Bromine: Dissolve bromine (1.1 eq) in a small amount of carbon disulfide and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 46 °C for CS₂) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Cool the mixture to room temperature. Quench the reaction by carefully pouring it into a beaker containing ice and an aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product would then require purification by column chromatography on silica gel.
Expected Outcome and Characterization
The expected yield of 4-Bromo-5,6-dichloro-3-nitropyridin-2-amine is extremely low (<5%) to negligible. The primary component of the crude product will likely be unreacted starting material. Characterization of any isolated product would be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
Alternative Strategies for C4-Functionalization
Given the unreactivity of the substrate towards EAS, researchers requiring a C4-substituted derivative should consider alternative synthetic approaches:
-
Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing groups that deactivate the ring for EAS strongly activate it for SNAr. A suitable precursor, such as a 4-halo- or 4-nitro-substituted pyridine, could readily undergo substitution at the C4 position with a variety of nucleophiles.
-
Synthesis from a Pre-functionalized Ring: A more robust strategy involves starting with a pyridine or other heterocyclic precursor that already contains the desired C4 substituent. The remaining functional groups (-NH₂, -NO₂, -Cl) can then be installed in subsequent steps. For instance, a starting material like 2,5,6-trichloro-3-nitropyridine could potentially undergo selective amination at the C2 position.
Final Conclusion
The molecular architecture of this compound presents a formidable challenge to electrophilic aromatic substitution. The convergence of four powerful electron-withdrawing moieties (two chloro groups, a nitro group, and the pyridine nitrogen) creates an exceptionally electron-poor aromatic system. While the C5-chloro group offers a weak directing influence towards the only available C4 position, this is overwhelmingly negated by the deactivating effects of the other substituents. Mechanistic analysis reveals that the Wheland intermediate for C4-attack is critically destabilized, primarily by the adjacent C3-nitro group. Therefore, this molecule should be considered effectively inert to all but the most forcing EAS conditions, with negligible yields expected. For drug development professionals and synthetic chemists, pursuing alternative routes such as SNAr on a different precursor or building the target molecule from an already C4-functionalized scaffold is the recommended and more viable strategic approach.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. aklectures.com [aklectures.com]
- 7. quora.com [quora.com]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling, and Storage of 5,6-Dichloro-3-nitropyridin-2-amine
Section 1: Compound Overview and Hazard Identification
5,6-Dichloro-3-nitropyridin-2-amine is a chlorinated and nitrated pyridine derivative used as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its molecular structure, featuring electron-withdrawing groups and a reactive amine, necessitates a thorough understanding of its hazard profile to ensure safe laboratory operations.
While comprehensive toxicological data for this specific compound is not widely published, analysis of its functional groups and data from structurally similar compounds allows for a robust preliminary risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 193 - 198 °C | [2] |
Globally Harmonized System (GHS) Classification:
Based on data for analogous compounds, this compound should be handled as a hazardous substance. The following GHS classifications are likely applicable and should be adopted as a precautionary measure:
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): May cause respiratory irritation.[2]
-
Acute Toxicity, Oral (Potential): May be harmful if swallowed.[3][4]
-
Acute Toxicity, Dermal (Potential): May be harmful in contact with skin.[5]
-
Acute Toxicity, Inhalation (Potential): May be harmful if inhaled.[5]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified in Section 1, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Engineering Controls:
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles and any potential vapors. All manipulations of the solid compound, including weighing and preparing solutions, must be performed within the sash of the fume hood.
Additionally, an eyewash station and a safety shower must be readily accessible and located near the workstation.[2] This ensures immediate decontamination in the event of accidental exposure.
Personal Protective Equipment (PPE):
The selection of PPE is critical to prevent dermal and ocular exposure. The following PPE is required at all times when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[5]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: For operations with a high potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with a P100 filter) should be used.[2][5]
Section 3: Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following SOP outlines the critical stages of handling this compound in a laboratory setting.
Preparation:
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
PPE Adornment: Put on all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated area.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and place them inside the fume hood.
Weighing and Transfer:
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Aliquot Compound: Carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat using a clean spatula. Avoid generating dust by using slow, deliberate movements.
-
Secure Container: Immediately and securely close the stock bottle.
-
Transfer to Vessel: Carefully transfer the weighed compound into the reaction or storage vessel.
Dissolution:
-
Add Solvent: Add the desired solvent to the vessel containing the compound.
-
Ensure Dissolution: Mix gently to dissolve. If necessary, use a sonicator or vortex mixer, ensuring the vessel is securely capped.
Post-Handling:
-
Decontamination: Wipe down the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, etc.) in a designated, sealed hazardous waste container.
-
Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[2]
References
A Researcher's Guide to Sourcing and Utilizing 5,6-Dichloro-3-nitropyridin-2-amine in Drug Discovery and Development
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted nitropyridines have emerged as particularly valuable synthons due to their inherent reactivity and propensity for diverse chemical transformations.[1][2] This guide focuses on 5,6-Dichloro-3-nitropyridin-2-amine (CAS No. 203794-33-6), a key intermediate in the synthesis of complex organic molecules for pharmaceutical and material science applications.[3] Its unique arrangement of chloro, nitro, and amino functional groups on the pyridine ring offers a rich platform for the construction of innovative molecular architectures, particularly in the realm of kinase inhibitors.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercial suppliers, quality considerations, practical experimental protocols, and essential safety and handling procedures.
Navigating the Commercial Landscape: Sourcing High-Quality this compound
The reliability of experimental outcomes is intrinsically linked to the quality of the reagents employed. For a specialized intermediate such as this compound, a thorough evaluation of commercial suppliers is a critical first step. The following table provides a comparative overview of prominent suppliers offering this compound for research purposes.
| Supplier | Product Number | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |
| ChemScene | CS-0037575 | ≥98%[4] | Contact Supplier | Available (Example shows 99.63% by HPLC)[5] |
| BLDpharm | 203794-33-6 | Contact Supplier | Contact Supplier | Available (NMR, HPLC, LC-MS, UPLC)[6] |
| Smolecule | S1902015 | In Stock | Contact Supplier | Available upon request |
| Genprice | Contact Supplier | Contact Supplier | Contact Supplier | Available upon request[7] |
| ChemUniverse | P54005 | Contact Supplier | Contact Supplier | Available upon request[8] |
Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a crucial step in the self-validating system of any research protocol. The CoA provides not only the purity as determined by methods like HPLC but also confirms the compound's identity through techniques such as ¹H NMR spectroscopy.[5] For applications in drug discovery, where trace impurities can significantly impact biological assays, a purity of ≥98% is generally recommended.
Strategic Application in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis
The structural motifs present in this compound make it an ideal precursor for the synthesis of kinase inhibitors. The dichloro substitution pattern allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the sequential introduction of different functionalities.[3][9] The nitro group, an electron-withdrawing group, activates the pyridine ring for such substitutions and can later be reduced to an amino group for further derivatization.[3]
Below is a representative experimental workflow for the utilization of this compound in the synthesis of a potential kinase inhibitor, drawing upon established methodologies for similar compounds.[2][10]
Experimental Workflow: Synthesis of a Di-substituted Pyridine Derivative
Caption: A generalized workflow for the synthesis of a di-substituted pyridine derivative from this compound.
Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a similar synthesis of a kinase inhibitor precursor.[10]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the desired arylamine (1.1 equivalents) in a suitable anhydrous solvent such as 1,4-dioxane.
-
Addition of Base: To the stirring solution, add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIEA) (2-3 equivalents).
-
Reaction Progression: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted intermediate.
Causality in Experimental Choices: The choice of a non-nucleophilic base like DIEA is crucial to prevent competition with the desired arylamine nucleophile. The use of an inert atmosphere is essential to avoid side reactions with atmospheric moisture and oxygen, which could compromise the yield and purity of the product.
Safety, Handling, and Storage: A Prerequisite for Responsible Research
Halogenated nitroaromatic compounds require careful handling due to their potential toxicity and reactivity. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general precautions for similar compounds should be observed.[1][11][12]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling Procedures
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Some suppliers recommend storage at 2-8°C and protected from light.[4]
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Halogenated waste should typically be segregated from non-halogenated waste.
Conclusion: A Versatile Intermediate for Advancing Drug Discovery
This compound stands out as a valuable and versatile intermediate for the synthesis of complex molecules in drug discovery and material science. Its strategic application, underpinned by a thorough understanding of its reactivity and sourcing from reputable suppliers, can significantly accelerate the development of novel compounds. By adhering to rigorous experimental protocols and prioritizing safety, researchers can effectively harness the synthetic potential of this important building block.
References
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 203794-33-6 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. 203794-33-6|this compound|BLD Pharm [bldpharm.com]
- 7. genprice.com [genprice.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Mastering Nucleophilic Aromatic Substitution on 5,6-Dichloro-3-nitropyridin-2-amine: A Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine core, particularly when appropriately activated, offers a versatile platform for the synthesis of novel molecular entities. This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction on 5,6-dichloro-3-nitropyridin-2-amine, a valuable and highly functionalized building block. By leveraging established principles of physical organic chemistry and drawing upon data from closely related systems, this document aims to equip researchers with the foundational knowledge and practical protocols to effectively utilize this reagent in their synthetic endeavors.
The Mechanistic Landscape: Activating and Directing Effects
The feasibility and regioselectivity of nucleophilic aromatic substitution on this compound are governed by the interplay of electronic effects exerted by its substituents. The pyridine nitrogen, being more electronegative than carbon, inherently renders the ring electron-deficient and thus more susceptible to nucleophilic attack than a corresponding benzene ring. This effect is most pronounced at the α (2 and 6) and γ (4) positions.
The reaction proceeds through a stepwise addition-elimination mechanism, initiating with the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is subsequently restored by the expulsion of the chloride ion, a competent leaving group, to yield the substituted product.
The presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position is critical; it powerfully activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance delocalization.[1] This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group.
In the case of this compound, both the C-5 and C-6 positions are activated. The C-6 position is ortho to the ring nitrogen and para to the activating nitro group, while the C-5 position is meta to the nitro group but ortho to the C-6 chlorine and the C-4 hydrogen. The regiochemical outcome of the SNAr reaction will be dictated by the relative stability of the Meisenheimer complexes formed upon nucleophilic attack at C-5 versus C-6.
For the analogous 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position (ortho to the nitro group) over the 6-position (para to the nitro group), which is attributed to the powerful inductive electron-withdrawing effect of the nitro group at the adjacent carbon, making C-2 more electrophilic.[2] This suggests that the reaction is under kinetic control. By analogy, in this compound, the C-6 position, being ortho to the ring nitrogen and para to the nitro group, is expected to be the primary site of substitution. The amino group at C-2, being an electron-donating group, may have a modest deactivating effect on the ring but is not expected to alter the preferred site of attack.
Caption: Generalized workflow for SNAr on this compound.
Comparative Reactivity and Regioselectivity
While specific experimental data for the SNAr of this compound is limited in the public domain, extensive studies on the isomeric 2,6-dichloro-3-nitropyridine provide a robust framework for predicting its reactivity. In reactions of 2,6-dichloro-3-nitropyridine with amine nucleophiles, substitution occurs preferentially at the C-2 position, which is ortho to the nitro group.[2][3]
For this compound, the C-6 position is both ortho to the ring nitrogen and para to the nitro group, making it a highly activated site for nucleophilic attack. The C-5 position is meta to the nitro group and therefore less activated. Thus, it is predicted that nucleophilic substitution will overwhelmingly occur at the C-6 position.
The following table summarizes the expected outcomes for the SNAr of this compound with various nucleophiles, based on established principles and data from analogous systems.
| Nucleophile Class | Representative Nucleophile | Expected Major Product | Predicted Regioselectivity |
| Primary Amines | Aniline | N-phenyl-6-chloro-5-amino-3-nitropyridin-2-amine | C-6 Substitution |
| Secondary Amines | Morpholine | 4-(6-chloro-5-amino-3-nitropyridin-2-yl)morpholine | C-6 Substitution |
| Alkoxides | Sodium Methoxide | 6-methoxy-5-chloro-3-nitropyridin-2-amine | C-6 Substitution |
| Thiols | Thiophenol | 6-(phenylthio)-5-chloro-3-nitropyridin-2-amine | C-6 Substitution |
Experimental Protocols
The following protocols are provided as representative procedures for conducting SNAr reactions on this compound. These are based on well-established methods for analogous dichloronitropyridine systems and may require optimization for specific substrates and nucleophiles.[4][5]
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equiv)
-
Anhydrous 1,4-dioxane or other suitable aprotic solvent (e.g., DMF, NMP)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with this compound (1.0 equiv), add the anhydrous solvent to achieve a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) followed by the base (2.0 equiv) to the stirred solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-5-chloro-3-nitropyridin-2-amine.
Caption: Experimental workflow for the amination of this compound.
Protocol 2: Substitution with an Alkoxide
This protocol outlines a general method for the reaction with an alcohol in the presence of a strong base to generate the corresponding alkoxide in situ.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol) (as solvent or reagent)
-
Sodium hydride (60% dispersion in mineral oil) or sodium metal (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the anhydrous alcohol and cool to 0 °C.
-
Carefully add sodium hydride or sodium metal portion-wise to generate the sodium alkoxide. Stir until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous THF or the corresponding alcohol to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 6-alkoxy-5-chloro-3-nitropyridin-2-amine.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMF, DMSO), or employing a more reactive nucleophile.
-
Side Reactions: The presence of two reactive chlorine atoms could potentially lead to disubstitution, especially with highly reactive nucleophiles or under forcing conditions. Careful control of stoichiometry (using a slight excess of the nucleophile) and reaction time is crucial.
-
Purification: The products of these reactions are often polar and may require polar eluent systems for effective purification by column chromatography.
-
Safety: this compound and many of the reagents used in these protocols are hazardous. Always consult the Safety Data Sheet (SDS) before use and handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. By understanding the underlying mechanistic principles and the directing effects of the substituents, chemists can strategically employ this building block to synthesize a diverse array of functionalized pyridines. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this chemistry in the pursuit of novel molecules for pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5,6-Dichloro-3-nitropyridin-2-amine
Introduction: Unlocking Novel Chemical Space with Electron-Deficient Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The ability to construct these bonds under relatively mild conditions has displaced harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, offering superior functional group tolerance and substrate scope.[1]
This guide focuses on a particularly challenging yet valuable substrate: 5,6-Dichloro-3-nitropyridin-2-amine . This molecule presents a unique combination of features that make its functionalization via Buchwald-Hartwig amination a nuanced but powerful synthetic operation. The presence of two chloro substituents, a strongly electron-withdrawing nitro group, and a primary amino group offers multiple potential reaction sites and electronic challenges. Understanding and controlling the regioselectivity and reactivity of this substrate is key to its successful application in the synthesis of novel, highly functionalized pyridine derivatives for drug discovery and development.
This document provides a detailed exploration of the critical parameters, a robust experimental protocol, and troubleshooting guidance for the successful Buchwald-Hartwig amination of this compound.
Understanding the Reaction: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][3] A simplified representation of the generally accepted mechanism is illustrated below.
References
Application Notes and Protocols for Suzuki Coupling with 5,6-Dichloro-3-nitropyridin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures. Pyridine scaffolds, in particular, are prevalent in a vast array of biologically active compounds. The targeted functionalization of substituted pyridines via cross-coupling reactions is a key strategy in the discovery of novel therapeutic agents.
This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction with a challenging, yet valuable, building block: 5,6-dichloro-3-nitropyridin-2-amine . This substrate presents a unique set of synthetic hurdles due to the presence of multiple functional groups: two chloro-substituents, a strongly electron-withdrawing nitro group, and an amino group. These features significantly influence the electronic properties and reactivity of the pyridine ring, necessitating a carefully optimized protocol to achieve successful and selective coupling.
These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a discussion of the underlying scientific principles, and troubleshooting guidance to facilitate the successful application of this important transformation.
Understanding the Substrate: this compound
The reactivity of this compound in Suzuki coupling is dictated by the interplay of its substituents:
-
Two Chloro Substituents (C5 and C6): Both chlorine atoms are potential sites for oxidative addition of the palladium catalyst. The regioselectivity of the coupling, i.e., which chlorine atom reacts preferentially, is a critical consideration. Generally, positions adjacent to the pyridine nitrogen (C2 and C6) are more activated towards oxidative addition.[2] However, the electronic effects of the other substituents can modulate this intrinsic reactivity.
-
Nitro Group (C3): As a potent electron-withdrawing group, the nitro group deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.[3] In the context of Suzuki coupling, it enhances the electrophilicity of the carbon-chlorine bonds, potentially facilitating oxidative addition.
-
Amino Group (C2): The amino group is an electron-donating group. A significant challenge with aminopyridines in palladium-catalyzed reactions is catalyst inhibition.[4] The lone pairs of electrons on both the amino nitrogen and the pyridine nitrogen can coordinate to the palladium center, forming stable, inactive complexes and hindering the catalytic cycle.[4]
Due to these competing factors, a successful protocol requires a catalytic system that is robust enough to overcome catalyst inhibition while exhibiting high activity for the C-Cl bond activation and selectivity for one of the chloro-substituents.
Experimental Protocol: Mono-arylation of this compound
This protocol details a general method for the mono-arylation of this compound. Optimization may be required for specific boronic acids.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Degassed, Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous sodium carbonate (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv., 5 mol%).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate). The solvent mixture should be thoroughly degassed by sparging with an inert gas for at least 15-20 minutes prior to use.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired mono-arylated product.
-
Scientific Rationale and Protocol Validation
The selection of each component in this protocol is based on established principles of Suzuki-Miyaura coupling, particularly for challenging heterocyclic substrates.
Catalyst System: Pd(dppf)Cl₂
-
Palladium Precursor: Pd(dppf)Cl₂ is a robust and air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.
-
Ligand (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bulky, electron-rich phosphine ligand. Such ligands are crucial for promoting the Suzuki coupling of electron-deficient and heteroaromatic halides.[5] The bulkiness of the ligand facilitates the reductive elimination step, while its electron-donating nature enhances the rate of oxidative addition. For substrates prone to catalyst inhibition like aminopyridines, bulky phosphine ligands are particularly effective.[4]
Base: Sodium Carbonate (Na₂CO₃)
-
The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[1]
-
Sodium carbonate is a moderately strong inorganic base that is widely used in Suzuki couplings. It is generally well-tolerated by a variety of functional groups. Weaker bases may not be sufficient to facilitate transmetalation, while stronger bases could lead to undesired side reactions.
Solvent System: 1,4-Dioxane/Water (4:1)
-
A mixture of an organic solvent and water is commonly employed in Suzuki reactions. 1,4-Dioxane is a polar aprotic solvent that effectively solubilizes the organic reactants and the catalyst.
-
The presence of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species. However, an excess of water can promote the undesirable side reaction of protodeboronation of the boronic acid.[4] A 4:1 ratio of dioxane to water provides a good balance for this reaction.
Regioselectivity:
For this compound, the coupling is expected to occur preferentially at the C6 position. The C6 position is adjacent to the pyridine nitrogen, which generally activates it for oxidative addition. While the C5 position is also activated by the adjacent nitro group, the influence of the pyridine nitrogen is often a dominant factor in the regioselectivity of cross-coupling reactions of polychlorinated pyridines.[6] However, the exact regioselectivity can be influenced by the specific boronic acid and reaction conditions, and empirical determination is recommended.
Visualizing the Workflow and Catalytic Cycle
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the Suzuki coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Further Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen. 2. Insufficiently active catalyst system. 3. Poor solubility of reactants. | 1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere. 2. Screen other bulky, electron-rich ligands (e.g., SPhos, XPhos) and different palladium precursors (e.g., Pd₂(dba)₃). 3. Consider alternative solvents like DMF or toluene, or increase the reaction temperature. |
| Mixture of Regioisomers | Reaction conditions do not favor high selectivity. | 1. Screen different ligands, as ligand sterics can influence regioselectivity.[2] 2. Vary the base and solvent system, as these can also impact the selectivity.[2] |
| Protodeboronation of Boronic Acid | Excess water or prolonged reaction times at high temperatures. | 1. Use the boronic acid pinacol ester instead, which is more stable. 2. Minimize the amount of water in the reaction mixture or consider anhydrous conditions.[4] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve inert atmosphere techniques. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet feasible transformation that provides access to a range of valuable substituted aminopyridines for drug discovery and materials science. The protocol presented here, utilizing a Pd(dppf)Cl₂ catalyst system, offers a robust starting point for this reaction. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, and a willingness to optimize conditions for specific substrates will be key to achieving high yields and selectivity. The principles outlined in this guide, grounded in the extensive literature of cross-coupling chemistry, provide a solid foundation for researchers to successfully employ this versatile reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 5,6-Dichloro-3-nitropyridin-2-amine as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. Central to the design of these inhibitors is the use of "privileged scaffolds"—molecular frameworks that are known to interact with specific biological targets. Pyridine-based ring systems are a prominent class of nitrogen heterocycles that serve as a privileged structural motif in drug design.[1][2] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[1]
This guide focuses on 5,6-dichloro-3-nitropyridin-2-amine , a highly functionalized and versatile precursor for the synthesis of potent and selective kinase inhibitors. Its unique arrangement of reactive sites—two distinct chlorine atoms, a reducible nitro group, and a directing amino group—provides a robust platform for constructing complex molecular architectures. We will explore its chemical reactivity, provide detailed synthetic protocols, and illustrate its application in building core scaffolds for targeted kinase inhibitors.
Physicochemical Properties and Reactivity Profile
This compound is a nitrogen-containing heterocyclic compound that serves primarily as a synthetic intermediate in organic and medicinal chemistry.[3] Its utility is derived from the specific electronic properties conferred by its substituents.
| Property | Value | Reference |
| CAS Number | 203794-33-6 | [4] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [3][4] |
| Molecular Weight | 208.00 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | 4°C, protect from light | [4] |
The reactivity of the pyridine ring is profoundly influenced by its substituents. The electron-withdrawing nature of the nitro group at the C3 position, coupled with the directing effect of the amino group at C2, creates a highly electron-deficient ring system. This electronic profile dictates the molecule's reactivity at its three key functional sites.
Caption: Key reactive sites on the this compound scaffold.
-
C6-Chlorine: This position is para to the strongly electron-withdrawing nitro group, making it highly activated for nucleophilic aromatic substitution (SₙAr). This is typically the first site of reaction with nucleophiles.
-
C5-Chlorine: While also a leaving group, this position is less electronically activated than C6. It is an ideal handle for subsequent functionalization, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
C3-Nitro Group: The nitro group can be readily reduced to a primary amine.[3] This transformation is a cornerstone of many synthetic strategies, as it unmasks a nucleophilic site and creates a 2,3-diaminopyridine intermediate, which is primed for cyclization into fused ring systems.
General Synthetic Workflow: From Precursor to Fused Heterocyclic Core
The strategic, stepwise functionalization of this compound allows for the controlled construction of complex kinase inhibitor scaffolds. The following workflow is a validated and logical progression to generate a diverse library of potential inhibitors based on an imidazo[4,5-c]pyridine core.
Caption: General four-step workflow for synthesizing kinase inhibitor scaffolds.
Protocol 3.1: Step 1 - Regioselective Nucleophilic Aromatic Substitution (SₙAr) at C6
Causality: The high electrophilicity of the C6 carbon, due to the resonance-stabilizing effect of the para-nitro group, ensures that nucleophilic attack occurs selectively at this position over C5. This kinetic control is crucial for a predictable synthetic outcome.
-
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperazine derivative) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add this compound and the chosen solvent (approx. 0.1 M concentration).
-
Add the amine nucleophile followed by DIPEA.
-
Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then a cold non-polar solvent like hexane to remove impurities.
-
Dry the product under high vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 3.2: Step 2 - Suzuki-Miyaura Cross-Coupling at C5
Causality: With the more reactive C6 position functionalized, the remaining C5-Cl bond serves as an excellent handle for creating a carbon-carbon bond via palladium catalysis. This step is critical for introducing aryl or heteroaryl moieties that often occupy the solvent-exposed regions of a kinase active site.
-
Reagents:
-
Intermediate A (from Protocol 3.1) (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq)
-
Na₂CO₃ or K₂CO₃ (2.0-3.0 eq)
-
Solvent mixture (e.g., Dioxane/Water 4:1)
-
-
Procedure:
-
In a flask suitable for reflux, combine Intermediate A, the boronic acid, and the carbonate base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction to 90-110 °C and stir vigorously. Monitor by TLC or LC-MS (typically 6-18 hours).
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield Intermediate B.
-
Protocol 3.3: Step 3 - Reduction of the Nitro Group
Causality: The conversion of the C3-nitro group to an amine is the key step that enables subsequent cyclization. The resulting ortho-diamine functionality is a classic precursor to various fused heterocyclic systems. Tin(II) chloride is often preferred as it is effective and tolerant of many functional groups.
-
Reagents:
-
Intermediate B (from Protocol 3.2) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve or suspend Intermediate B in the chosen solvent.
-
Add SnCl₂·2H₂O portion-wise (the reaction can be exothermic).
-
Heat the mixture to 60-70 °C and stir until the reaction is complete as indicated by TLC/LC-MS (typically 1-3 hours).
-
Cool the reaction and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude vicinal diamine (Intermediate C), which is often used directly in the next step without extensive purification.
-
Protocol 3.4: Step 4 - Cyclization to Imidazo[4,5-c]pyridine Core
Causality: The adjacent amino groups at C2 and C3 readily condense with an aldehyde or a carboxylic acid derivative to form the five-membered imidazole ring. This reaction is typically acid-catalyzed and proceeds via an initial imine/amide formation followed by intramolecular cyclization and dehydration.
-
Reagents:
-
Intermediate C (from Protocol 3.3) (1.0 eq)
-
Aldehyde (R³-CHO) or Carboxylic Acid (R³-COOH) (1.1 eq)
-
For aldehydes: Acetic acid (AcOH) as solvent/catalyst.
-
For carboxylic acids: Polyphosphoric acid (PPA) or Eaton's reagent.
-
-
Procedure (using an aldehyde):
-
Dissolve the crude Intermediate C in glacial acetic acid.
-
Add the aldehyde and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours.
-
Monitor the formation of the cyclized product.
-
Once complete, neutralize the acetic acid with a saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase.
-
Purify the final compound by column chromatography or preparative HPLC to obtain the desired kinase inhibitor core scaffold.
-
Mechanism of Action: Scaffold Interaction with the Kinase Hinge
The 2-aminopyridine motif, which is the core of the starting material, is a well-established "hinge-binding" element in kinase inhibitors.[6] The ATP-binding site of a protein kinase has a conserved "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region forms critical hydrogen bonds with the adenine ring of ATP. An effective inhibitor must mimic these interactions.
The 2-aminopyridine scaffold achieves this by typically forming two or three key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 3. Buy this compound | 203794-33-6 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. 4,6-Dichloro-3-nitropyridin-2-amine | 37660-64-3 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5,6-Dichloro-3-nitropyridin-2-amine
Introduction: The Strategic Value of 5,6-Dichloro-3-nitropyridin-2-amine in Heterocyclic Synthesis
This compound is a highly functionalized pyridine derivative that serves as a powerful and versatile building block in the synthesis of a wide array of fused heterocyclic compounds.[1] Its synthetic utility is rooted in a unique arrangement of reactive sites: two distinct chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), a readily reducible nitro group, and a primary amino group. This strategic placement of functional groups allows for a programmed and sequential series of reactions to construct complex molecular architectures, particularly those of interest in medicinal chemistry and drug development.[2][3]
Nitropyridines, in general, are crucial precursors for a variety of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2] The specific structure of this compound enables the regioselective synthesis of fused systems like imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines, which are isosteres of naturally occurring purines and are considered privileged scaffolds in drug design.[4][5]
This guide provides a detailed exploration of the core synthetic strategies, reaction mechanisms, and step-by-step protocols for leveraging this compound as a precursor to valuable heterocyclic systems.
Core Chemical Reactivity and Synthetic Rationale
The synthetic pathways originating from this compound are governed by three primary transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a characteristic exacerbated by the potent electron-withdrawing nitro group. This electronic profile activates the chlorine-bearing carbons (C-5 and C-6) towards nucleophilic attack. The chlorine at the C-6 position, being ortho to the nitro group, is significantly more activated and sterically accessible than the C-5 chlorine. This provides a high degree of regioselectivity, allowing for the selective displacement of the C-6 chlorine by various nucleophiles, most commonly primary and secondary amines.[6][7] This initial substitution is a critical step for introducing molecular diversity.
-
Reduction of the Nitro Group: The nitro group at the C-3 position is the gateway to forming the crucial vicinal diamine functionality required for cyclization. This transformation is typically achieved under mild conditions using reducing agents such as stannous chloride (SnCl₂) in acidic media, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd/C).[8] The reduction converts the 3-nitro-2-amino pyridine moiety into a pyridine-2,3-diamine, a key intermediate for subsequent ring-closure reactions.
-
Intramolecular Cyclization: The newly formed pyridine-2,3-diamine intermediate is primed for condensation reactions with various electrophiles to construct a five-membered heterocyclic ring fused to the pyridine core. The choice of the electrophilic partner dictates the nature of the resulting fused system:
The logical flow of these transformations forms the basis of the synthetic protocols detailed below.
References
- 1. Buy this compound | 203794-33-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6-Dichloro-3-nitropyridin-2-amine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The 2-aminopyridine moiety is one such "privileged scaffold," celebrated for its simple, low molecular weight, and highly functionalized nature that makes it an ideal starting point for creating diverse biologically active molecules.[1][2][3] It is a cornerstone in numerous clinically approved drugs, demonstrating its versatility across a wide array of biological targets.[3]
Within this important class of compounds, 5,6-Dichloro-3-nitropyridin-2-amine stands out as a particularly valuable and versatile building block. Its structure is primed for a variety of chemical transformations, featuring multiple reactive sites that can be selectively addressed. The pyridine ring is rendered electron-deficient by the powerful electron-withdrawing nitro group and the ring nitrogen, which significantly activates the two chlorine atoms at the C5 and C6 positions for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily reduced to an amine, opening pathways to fused heterocyclic systems like imidazopyridines.
This guide provides an in-depth exploration of the chemistry of this compound and its direct applications in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present case studies that illustrate its role in constructing complex and potent drug candidates.
Part 1: The Synthetic Versatility of this compound
The strategic arrangement of functional groups on the this compound ring system allows for a predictable and sequential modification, making it an ideal intermediate for library synthesis and lead optimization campaigns.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalization
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This forms a resonance-stabilized negative intermediate, known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[4][5] The stability of this intermediate is the key to the reaction's feasibility and is greatly enhanced by the nitro group, which delocalizes the negative charge.
While both chlorine atoms are activated, studies involving the closely related 2,6-dichloro-3-nitropyridine show a high degree of regioselectivity. Nucleophilic attack by amines occurs preferentially at the C6 position (ortho to the nitro group and para to the ring nitrogen in the parent pyridine), a selectivity driven by the superior stabilization of the Meisenheimer intermediate at this position.[6][7] This predictable regioselectivity is a significant synthetic advantage.
This protocol details a general procedure for the regioselective substitution of the C6-chloro group with a primary or secondary amine.
Objective: To synthesize N-substituted 5-chloro-3-nitro-pyridine-2,6-diamine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous solvent such as Isopropanol, Acetonitrile, or DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and the chosen anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M).
-
Add the amine nucleophile (1.1 equiv) followed by the base (DIEA or K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture with stirring. The optimal temperature depends on the nucleophilicity of the amine and the solvent used (e.g., 80 °C for isopropanol, up to 100 °C for DMF).[4][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the solid.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted product.
Causality Behind Choices:
-
Base (DIEA/K₂CO₃): An acid scavenger is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIEA is a non-nucleophilic organic base suitable for homogenous reactions, while K₂CO₃ is a solid inorganic base that can be easily filtered off.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent for SNAr as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Alcohols like isopropanol are also effective.[4]
Caption: General workflow for the SNAr amination of this compound.
Nitro Group Reduction: Unmasking a Second Amine
The reduction of the nitro group to a primary amine is a pivotal transformation that dramatically expands the synthetic utility of the scaffold. The resulting 5-chloro-pyridine-2,3,6-triamine derivative is a precursor to various fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common cores in kinase inhibitors.[8]
The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reduction of the C-Cl bonds (hydrodehalogenation). While catalytic hydrogenation (e.g., H₂/Pd/C) is a common method for nitro reduction, it often leads to dehalogenation.[9] Therefore, milder chemical reducing agents are preferred.
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Mild, high yield, tolerates many functional groups.[9] | Produces tin-based byproducts that require thorough removal. |
| Fe / NH₄Cl or AcOH | EtOH/H₂O, Reflux | Inexpensive, effective, environmentally benign metal.[9] | Can require acidic conditions; work-up can be cumbersome. |
| Na₂S₂O₄ (Sodium Dithionite) | Dioxane/H₂O or MeOH/H₂O, 60-80 °C | Mild conditions, good for sensitive substrates.[8] | Can have limited solubility; stoichiometry must be carefully controlled. |
Objective: To reduce the nitro group to an amine without affecting the chlorine substituents.
Materials:
-
Substituted 6-amino-5-chloro-3-nitropyridin-2-amine derivative (from Protocol 1) (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethyl acetate or Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, dissolve the nitro-pyridine starting material (1.0 equiv) in ethyl acetate or ethanol.
-
Add SnCl₂·2H₂O (4.0-5.0 equiv) to the solution.
-
Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is ~8 (gas evolution will occur).
-
Dilute the mixture with a larger volume of ethyl acetate.
-
Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts. Wash the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diamine product, which is often used in the next step without further purification.
Caption: Workflow for the chemoselective reduction of the nitro group.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
To introduce aryl or heteroaryl substituents, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. However, coupling chloropyridines, especially those bearing an amino group, presents challenges. C-Cl bonds are less reactive towards oxidative addition than C-Br or C-I bonds, and the lone pairs on the amino and pyridine nitrogens can coordinate to the palladium catalyst, inhibiting its activity.[10][11]
Overcoming these challenges requires a carefully optimized catalytic system, typically involving a strong base and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that promotes the difficult oxidative addition step and stabilizes the active Pd(0) species.[12][13]
Objective: To couple an aryl or heteroaryl boronic acid at the C5 or C6 position of the pyridine ring (regioselectivity will depend on the specific substrate and conditions).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Buchwald ligand, e.g., SPhos (4-10 mol%)
-
Base, e.g., Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/water, Toluene)
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add the chloropyridine substrate (1.0 equiv), arylboronic acid (1.2 equiv), palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring (e.g., 100-120 °C) for 12-24 hours. Microwave irradiation (e.g., 120-150 °C for 10-30 minutes) can significantly accelerate the reaction.[10]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of 5,6-Dichloro-3-nitropyridin-2-amine in Modern Agrochemical Synthesis
Introduction: The Pyridine Scaffold in Crop Protection
The pyridine ring is a privileged scaffold in the agrochemical industry, forming the core of numerous highly effective herbicides, fungicides, and insecticides.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, selectivity, and environmental profiles. Within the vast library of pyridine-based building blocks, 5,6-Dichloro-3-nitropyridin-2-amine emerges as a particularly valuable intermediate. Its multifunctional nature, characterized by two reactive chlorine atoms, a directing nitro group, and a nucleophilic amino group, provides a rich platform for the synthesis of complex agrochemical active ingredients. This document serves as a technical guide for researchers and development scientists, detailing the properties, reactivity, and synthetic applications of this key intermediate.
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties and hazards is fundamental to its effective and safe utilization.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 203794-33-6 | [4][5] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [4] |
| Molecular Weight | 208.00 g/mol | [4] |
| Appearance | Crystalline powder | [6] |
| Purity | Typically ≥98% | [4] |
| Storage | 4°C, protect from light | [4] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7]
-
Hazards: Toxic if swallowed or in contact with skin (H301 + H311), Causes severe skin burns and eye damage (H314), Harmful to aquatic life with long-lasting effects (H412).
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek immediate medical attention. If swallowed, give water to drink and seek immediate medical advice.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[8][9]
Specifically, the chlorine atom at the C-6 position is para to the nitro group, making it highly susceptible to displacement by a wide range of nucleophiles. The chlorine at C-5 is less activated. The amino group at C-2, being a strong electron-donating group, can also influence the reactivity and can itself be a site for further derivatization, such as acylation.[10]
This predictable regioselectivity allows for a strategic, stepwise approach to building molecular complexity. The C-6 position is typically the first to be functionalized, serving as the primary anchor point for introducing pharmacophores relevant to herbicidal or fungicidal activity.
Caption: Key reactive sites on the this compound scaffold.
Application Protocol: Synthesis of a Pyridine-Based Fungicide Intermediate
This section provides a representative protocol for the nucleophilic substitution of the C-6 chlorine with a substituted phenol, a common step in the synthesis of pyridine-based fungicides which often act as succinate dehydrogenase inhibitors (SDHIs).[2]
Objective
To synthesize N-(6-chloro-5-(2,6-diethyl-4-methylphenoxy)-3-nitropyridin-2-yl)acetamide by first performing a nucleophilic aromatic substitution followed by acetylation of the amino group.
Materials and Equipment
-
Reagents: this compound, 2,6-diethyl-4-methylphenol, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Acetic anhydride, Pyridine, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup.
Experimental Workflow
Caption: Workflow for the two-step synthesis of a fungicide intermediate.
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (10.4 g, 50 mmol).
-
Reagent Addition: Add 2,6-diethyl-4-methylphenol (9.0 g, 55 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).
-
Causality: Potassium carbonate is a crucial base that deprotonates the phenol, generating the more nucleophilic phenoxide ion required for the SNAr reaction.
-
-
Solvent and Heating: Add 100 mL of dry N,N-Dimethylformamide (DMF). Begin stirring and heat the reaction mixture to 80-90°C.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. The elevated temperature provides the necessary activation energy for the substitution.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting aminopyridine spot is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with 150 mL portions of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with 100 mL of water and once with 100 mL of brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to obtain the desired intermediate product.
Step 2: Acetylation of the Amino Group
-
Reaction Setup: Dissolve the purified product from Step 1 (e.g., 15 g, ~44 mmol) in 100 mL of pyridine in a flask at room temperature.
-
Causality: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct of the reaction.
-
-
Reagent Addition: Slowly add acetic anhydride (5.4 g, 53 mmol) to the solution while stirring.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the formation of the more nonpolar acetylated product.
-
Final Isolation and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate as described in Step 1. Purify via column chromatography or recrystallization to yield the final product.
Conclusion
This compound stands as a cornerstone intermediate for the development of advanced pyridine-based agrochemicals. Its well-defined reactivity, particularly the selective substitution at the C-6 position, provides a reliable and strategic entry point for constructing novel fungicides and herbicides. The protocols outlined herein demonstrate a practical application of its chemistry, offering a template for researchers to build upon in the quest for more effective and sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. 203794-33-6|this compound|BLD Pharm [bldpharm.com]
- 6. agrochemx.com [agrochemx.com]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 5,6-Dichloro-3-nitropyridin-2-amine in Modern Drug Development
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in FDA-approved drugs and its capacity for diverse biological interactions.[1][2][3] Among the vast array of pyridine-based intermediates, 2-aminopyridine derivatives are particularly noteworthy for their broad pharmacological applications, serving as precursors for agents with antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] This guide focuses on a highly functionalized and versatile building block: 5,6-dichloro-3-nitropyridin-2-amine . This intermediate is strategically designed for synthetic efficiency, featuring multiple reaction handles that allow for controlled, sequential modifications. The potent electron-withdrawing nitro group, combined with two distinct chlorine leaving groups, activates the pyridine core for nucleophilic aromatic substitution (SNAr), while the amino group provides an additional site for diversification. This document provides an in-depth exploration of the reactivity of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of complex, novel drug candidates.
Introduction: The Chemical Logic of a Versatile Intermediate
The therapeutic potential of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to interact with biological targets.[8] Pyridine derivatives are frequently incorporated into drug candidates to leverage the nitrogen atom's ability to form crucial hydrogen bonds and coordination interactions.[8] this compound (CAS No. 203794-33-6) is an exemplary intermediate engineered for modern drug discovery campaigns.[9][10] Its utility stems from a precise arrangement of functional groups, each serving a distinct synthetic purpose:
-
The 2-Amino Group: Acts as a primary nucleophile or a directing group, and can be readily acylated, alkylated, or used in cyclization reactions.
-
The 3-Nitro Group: A powerful electron-withdrawing group that, in concert with the ring nitrogen, profoundly activates the C2 and C6 positions for nucleophilic attack. It can also be chemically reduced to an amine, revealing a new functional handle for late-stage diversification.
-
The 5- and 6-Chloro Groups: Serve as excellent leaving groups in SNAr reactions. Their distinct electronic environments—the C6 position being para to the activating nitro group and ortho to the ring nitrogen, while the C5 position is meta—allow for highly regioselective and sequential substitutions.[11][12]
This combination of features enables a modular approach to library synthesis, where complexity can be built systematically from a single, reliable starting material.
Physicochemical Properties & Safety
It is imperative to handle this reagent with appropriate safety measures, consistent with laboratory best practices for nitroaromatic compounds.
| Property | Value | Reference |
| CAS Number | 203794-33-6 | [9][10] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [9][10] |
| Molecular Weight | 208.00 g/mol | [9][10] |
| Appearance | Typically a solid | N/A |
| Storage | 4°C, protect from light | [10] |
Core Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism. The convergence of electron withdrawal by the pyridine nitrogen and the 3-nitro group creates a highly electron-deficient aromatic system, priming the chloro-substituted carbons for attack.
Mechanistic Rationale for Regioselectivity
The key to this intermediate's utility is the predictable regioselectivity of the first substitution. The C6 position is significantly more activated towards nucleophilic attack than the C5 position. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when the attack occurs at C6 (the para position), a stabilizing resonance effect that is not possible with attack at C5 (meta position).[11] This electronic preference allows for the clean, monosubstitution at the C6 position under controlled conditions.
Caption: Synthetic pathways originating from the title intermediate.
Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile
This protocol describes a general procedure for the selective reaction of a primary or secondary amine at the C6 position.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane or DMF
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M. Stir the mixture to dissolve the starting material.
-
Reagent Addition: Add the amine nucleophile (1.1 eq.) to the stirring solution, followed by the dropwise addition of DIEA (2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The regioselectivity of this reaction is high, favoring substitution at the 2-position of the related 2,6-dichloro-3-nitropyridine precursor.[13]
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the desired 6-substituted product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Workflow for regioselective S(N)Ar at the C6 position.
Subsequent Transformations for Library Development
Once the C6 position is functionalized, the remaining chloro and nitro groups serve as orthogonal handles for further diversification.
Protocol 2: Palladium-Catalyzed Cross-Coupling at the C5 Position
The less reactive C5-Cl bond can be functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This enables the introduction of aryl, heteroaryl, or new amino substituents, dramatically increasing molecular complexity.
Generic Suzuki Coupling Protocol:
-
Reaction Setup: In a microwave vial or reaction tube, combine the 6-substituted-5-chloro-3-nitropyridin-2-amine (1.0 eq.), the desired boronic acid or boronate ester (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Seal the vessel and heat to 100-120 °C (conventional heating or microwave) until the starting material is consumed as monitored by LC-MS.
-
Workup and Purification: Follow standard aqueous workup, extraction, and chromatographic purification procedures as described in Protocol 1.
Protocol 3: Reduction of the Nitro Group
The nitro group can be efficiently reduced to a primary amine, which can then participate in amide bond formation, reductive amination, or the formation of new heterocyclic rings.
Fe/HCl Reduction Protocol:
-
Reaction Setup: Dissolve the nitropyridine starting material in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (5-10 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by LC-MS. A similar method using iron powder is effective for reducing dichloronitropyridines.[14]
-
Workup: Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate and perform an aqueous workup, often with a basic wash (e.g., saturated NaHCO₃) to neutralize residual acid, followed by extraction and purification.
Case Study: Conceptual Synthesis of a Nevirapine-like Scaffold
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[15] Its synthesis involves the coupling of two substituted pyridine rings to form a diazepine core.[16][17] While this compound is not a direct precursor, its chemistry is perfectly suited for building analogous complex heterocyclic systems. The following diagram illustrates conceptually how such a building block could be used to construct a tricyclic, drug-like scaffold.
Caption: Conceptual workflow for assembling a complex scaffold.
This conceptual pathway highlights the power of using a multi-functional intermediate. A first SNAr reaction followed by a nitro reduction on Building Block A would generate a versatile diamine. This intermediate could then be coupled with a second pyridine building block, with a final intramolecular cyclization step to forge the complex heterocyclic core, a strategy central to the synthesis of many APIs.[17]
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for medicinal chemists. Its well-defined reactivity, governed by the interplay of activating and leaving groups, provides a reliable and predictable platform for the synthesis of diverse chemical libraries. The protocols and strategies outlined in this guide demonstrate its capacity for regioselective functionalization and sequential diversification. By leveraging the unique electronic properties of this intermediate, researchers can significantly accelerate the design-make-test-analyze cycle, paving the way for the discovery of the next generation of therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Buy this compound | 203794-33-6 [smolecule.com]
- 10. chemscene.com [chemscene.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. prepchem.com [prepchem.com]
- 15. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 17. medicines4all.vcu.edu [medicines4all.vcu.edu]
Application Notes & Protocols: Leveraging 5,6-Dichloro-3-nitropyridin-2-amine for the Synthesis of Novel Functional Materials
Introduction: A Versatile Scaffold for Modern Chemistry
In the landscape of synthetic chemistry, the development of novel materials for pharmaceuticals and advanced applications is critically dependent on the availability of versatile and reactive building blocks.[1] 5,6-Dichloro-3-nitropyridin-2-amine emerges as a highly valuable heterocyclic intermediate, offering a unique combination of reactive sites that can be selectively functionalized.[2] Its pyridine core is decorated with two distinct chlorine atoms, an electron-donating amino group, and a powerful electron-withdrawing nitro group. This specific arrangement of substituents creates a nuanced reactivity profile, enabling chemists to perform sequential and regioselective modifications to build complex molecular architectures with high precision.[1][2]
This guide provides a comprehensive overview of the core reactivity of this compound and details field-proven protocols for its application in creating novel functional materials. We will delve into the mechanistic principles governing its reactivity and provide step-by-step methodologies for key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction.
| Compound Property | Value |
| CAS Number | 203794-33-6[3] |
| Molecular Formula | C₅H₃Cl₂N₃O₂[3] |
| Molecular Weight | 208.00 g/mol [3] |
| Appearance | Yellow crystalline powder |
| Storage | 4°C, protect from light[3] |
Critical Safety and Handling Protocols
This compound is a potent chemical that requires careful handling to ensure laboratory safety. The compound is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4] Adherence to the following protocols is mandatory.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Wear compatible, chemical-resistant gloves. Inspect for integrity before each use.[5]
-
Eye Protection: Use chemical safety goggles or a face shield.[6]
-
Lab Coat: A flame-resistant lab coat must be worn at all times.
-
Respiratory Protection: When handling the solid powder outside of a fume hood, a NIOSH-approved respirator is required to prevent dust inhalation.[4]
2.2 Handling and Storage
-
All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Avoid the generation of dust.[4]
-
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Ensure eyewash stations and safety showers are immediately accessible.[7]
2.3 Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Call an ophthalmologist immediately.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, provide two glasses of water. Seek immediate medical attention.[4]
-
Spills: Evacuate the area. Cover drains. Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[7]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is governed by the electronic interplay of its substituents. The powerful electron-withdrawing nitro group at the C3 position, combined with the inherent electron deficiency of the pyridine ring, strongly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr).
NO₂
Cl (C5)
NH₂
Cl (C6)
>]; }
node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; snar_node [label="Primary Site for SNAr\n(Highly Activated)"]; coupling_node [label="Secondary Site for SNAr\nor Pd-Catalyzed Cross-Coupling"]; reduction_node [label="Reducible to Amine (NH₂)"]; amine_node [label="Site for Acylation/\nFurther Derivatization"];
edge [color="#5F6368", style=dashed]; mol:cl5 -> snar_node [lhead=cluster_snar, color="#EA4335", style=bold, arrowhead=normal, label=" ortho to -NO₂\n Strongest Activation"]; mol:cl6 -> coupling_node [lhead=cluster_coupling, color="#4285F4", style=bold, arrowhead=normal, label=" meta to -NO₂\n Moderate Activation"]; mol:n_group -> reduction_node [lhead=cluster_reduction, color="#FBBC05", style=bold, arrowhead=normal]; mol:nh2_group -> amine_node [lhead=cluster_amine, color="#34A853", style=bold, arrowhead=normal]; }
Caption: Key reactive sites on this compound.
3.1 Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The key to predicting regioselectivity lies in assessing the stability of this intermediate.
-
Attack at C5: A nucleophile attacking the C5 position (ortho to the nitro group) generates a negative charge that can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This provides substantial stabilization for the Meisenheimer complex, making this pathway highly favorable.
-
Attack at C6: Attack at the C6 position (meta to the nitro group) does not allow for direct resonance delocalization of the negative charge onto the nitro group. While the position is still activated, the resulting intermediate is significantly less stable.
3.2 Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds.[9][10] Reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings can be employed to functionalize the chloro-positions. Typically, these reactions are performed after an initial SNAr at the more reactive C5 site, targeting the remaining C6-Cl bond. The choice of palladium precursor, and especially the phosphine ligand, is critical for achieving high yields.[9]
3.3 Reduction of the Nitro Group
The nitro group is not merely an activating group; it is also a functional handle. It can be readily reduced to a primary amine using standard conditions, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[10][11] This transformation yields a 2,3-diaminopyridine derivative, a valuable precursor for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are common motifs in medicinal chemistry.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the synthetic manipulation of this compound. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
Protocol 1: Regioselective C5-Amination via SNAr
Objective: To selectively substitute the chlorine atom at the C5 position with an amine nucleophile.
Causality: This protocol leverages the enhanced electrophilicity of the C5 position due to its ortho relationship with the nitro group. Anhydrous conditions prevent unwanted side reactions, and a mild base is used to scavenge the HCl byproduct.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 208 mg, 1.0 mmol).
-
Add anhydrous ethanol (10 mL) to dissolve the starting material, resulting in a ~0.1 M solution.
-
Add the amine nucleophile (e.g., morpholine, 96 µL, 1.1 mmol) to the stirred solution.
-
Add triethylamine (209 µL, 1.5 mmol).
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature. The product may precipitate.
-
Work-up: Reduce the solvent volume under reduced pressure. Add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-substituted product.
| Nucleophile | Solvent | Base | Temp (°C) | Typical Yield (%) |
| Piperidine | Ethanol | Et₃N | Reflux | ~90-95 |
| Morpholine | Ethanol | Et₃N | Reflux | ~88-94 |
| Benzylamine | Isopropanol | None | 80 | ~85-90 |
| Aniline | DMF | K₂CO₃ | 100 | ~75-85 |
Table adapted from typical SNAr reactions on activated halopyridines.[8]
Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: To install a C-C bond at the C6 position of a C5-functionalized derivative.
Causality: This protocol uses a palladium catalyst to couple an organoboron reagent with the less reactive C6-Cl bond. An inert atmosphere is critical to prevent the degradation of the catalyst. The base is required to activate the boronic acid for transmetalation.
Caption: General workflow for palladium-catalyzed cross-coupling.
Materials:
-
5-substituted-6-chloro-3-nitropyridin-2-amine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add the 5-substituted pyridine substrate (1.0 mmol), the arylboronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed solvent mixture of dioxane (8 mL) and water (2 mL).
-
Add the Pd(PPh₃)₄ catalyst (5 mol%) under a positive flow of argon.
-
Heat the reaction mixture to 100°C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Reduction of the Nitro Group to an Amine
Objective: To synthesize a 2,3-diaminopyridine derivative for further cyclization or derivatization.
Causality: Tin(II) chloride in concentrated HCl is a classic and effective method for reducing aromatic nitro groups in the presence of other sensitive functionalities like chloro-substituents. The acidic medium protonates the nitro group, facilitating its reduction by SnCl₂.
Materials:
-
Nitro-pyridine substrate (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, suspend the nitro-pyridine substrate (1.0 mmol) in concentrated HCl (5 mL).
-
Cool the flask in an ice bath to 0°C.
-
Add SnCl₂·2H₂O (5.0 mmol) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Basify the solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Be cautious as this will generate CO₂ gas.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diamino product, which can often be used in the next step without further purification.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel materials. Its well-defined regioselectivity in SNAr reactions, coupled with the potential for subsequent palladium-catalyzed cross-couplings and nitro group transformations, provides a clear and logical pathway for constructing diverse molecular libraries. The protocols outlined in this guide offer reliable methods for harnessing this reactivity, empowering researchers in drug development and material science to innovate and create next-generation functional molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 203794-33-6 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating 5,6-Dichloro-3-nitropyridin-2-amine as a Novel Antiviral Agent
Abstract
The relentless emergence of drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents with unique mechanisms of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary investigation of 5,6-Dichloro-3-nitropyridin-2-amine as a potential antiviral therapeutic. While the direct antiviral activity of this specific compound is not yet extensively documented in publicly available literature, its chemical scaffold, featuring a substituted pyridine ring, is a common motif in many biologically active molecules, including some with demonstrated antiviral properties[1][2]. These application notes and protocols are designed to provide a robust framework for the initial screening and characterization of its antiviral potential. The following sections will detail the scientific rationale, step-by-step experimental protocols, and data interpretation guidelines for a systematic evaluation of this compound.
Introduction: The Rationale for Investigating this compound
This compound is a halogenated nitro-substituted pyridinamine derivative[3][4]. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities[1]. The presence of electron-withdrawing groups like chlorine and a nitro group can significantly influence the molecule's electronic properties and its ability to interact with biological targets[3][5].
While direct antiviral data is limited, related heterocyclic compounds have demonstrated antiviral efficacy[2][6]. Therefore, a systematic investigation into the antiviral properties of this compound is a scientifically meritorious endeavor. This guide outlines a tiered approach, starting with fundamental cytotoxicity assessments and progressing to more specific antiviral and mechanistic assays.
Preliminary Characterization and Compound Handling
Prior to initiating biological assays, it is crucial to ensure the purity and stability of the test compound.
-
Purity Assessment: The purity of this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Determination: The solubility of the compound in various solvents, particularly Dimethyl Sulfoxide (DMSO) and cell culture media, must be determined to prepare accurate stock solutions.
-
Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C, protected from light[4]. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium for each experiment.
Tier 1: Foundational Assays - Cytotoxicity and Initial Antiviral Screening
The initial phase of evaluation focuses on determining the compound's toxicity to host cells and conducting a broad-spectrum antiviral screen.
Cytotoxicity Assays
It is imperative to assess the cytotoxic effects of this compound on the host cell lines that will be used for antiviral testing. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply a consequence of cell death[7][8].
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells.
-
Cell Seeding: Seed a suitable cell line (e.g., Vero, A549, Huh-7) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with the same concentration of DMSO as the highest compound concentration) and a "no cells" blank.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description |
| Cell Line | Dependent on the target virus (e.g., Vero for Herpes Simplex Virus, A549 for Influenza) |
| Seeding Density | Optimized for each cell line to achieve 80-90% confluency |
| Compound Concentrations | Typically a 2-fold serial dilution starting from a high concentration (e.g., 100 µM) |
| Incubation Time | 24, 48, or 72 hours |
| Readout | Absorbance at 570 nm |
Plaque Reduction Assay: The Gold Standard for Antiviral Efficacy
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection[9][10][11].
-
Cell Monolayer Preparation: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer[10].
-
Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate titer that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Infect the cell monolayers with the diluted virus for 1-2 hours at 37°C.
-
Compound Treatment: After the infection period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus)[12].
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques[13].
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%[10]. The Selectivity Index (SI) is then calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral candidate.
| Parameter | Description |
| Cell Line | Virus-permissive cell line |
| Virus | Lytic virus of interest |
| Compound Concentrations | Non-toxic concentrations determined from cytotoxicity assays |
| Overlay Medium | Contains a semi-solid substance to restrict viral spread |
| Readout | Number of plaque-forming units (PFU) |
Caption: Workflow for Plaque Reduction Assay.
Tier 2: Mechanistic Assays - Unraveling the Mode of Action
Once antiviral activity is confirmed, the next logical step is to investigate the compound's mechanism of action. This involves determining which stage of the viral life cycle is being inhibited.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle targeted by the compound by adding it at different time points relative to viral infection[7].
-
Experimental Setup: Seed cells in a multi-well plate and infect with the virus.
-
Compound Addition: Add this compound at a concentration of approximately 3-5 times its EC50 at different time points:
-
Pre-infection: Add the compound before viral infection to assess its effect on viral entry.
-
During infection: Add the compound along with the virus.
-
Post-infection: Add the compound at various time points after infection to investigate its impact on post-entry events like replication and assembly.
-
-
Assay Readout: After a single replication cycle, quantify the viral yield using methods like plaque assay or quantitative PCR (qPCR).
-
Data Interpretation: A significant reduction in viral yield when the compound is added at a specific time point suggests that the corresponding stage of the viral life cycle is being inhibited.
Caption: Time-of-Addition Assay Logic.
Viral Entry Inhibition Assays
If the time-of-addition assay suggests an effect on viral entry, more specific assays can be employed. These assays can help determine if the compound acts by inactivating the virus directly, blocking attachment to the host cell, or inhibiting fusion of the viral and cellular membranes[14][15][16].
-
Pre-incubate the virus with this compound for a set period.
-
Dilute the mixture to a sub-inhibitory concentration of the compound.
-
Use the diluted virus-compound mixture to infect host cells.
-
Quantify viral replication. A reduction in infectivity suggests direct inactivation of the virus[14].
Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)
For retroviruses like HIV, reverse transcriptase is a key enzyme and a common drug target. If the target virus is a retrovirus, an in vitro RT inhibition assay can be performed.
This assay utilizes a non-radioactive method to measure RT activity.
-
Reaction Setup: In a microplate, combine a template/primer hybrid (e.g., poly(A) x oligo(dT)15), dNTPs (including biotin- and digoxigenin-labeled nucleotides), and the viral lysate or purified RT enzyme.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells.
-
Incubation: Incubate the plate to allow for DNA synthesis by the RT.
-
Detection: The biotin-labeled DNA product is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric substrate.
-
Absorbance Measurement: The absorbance is measured, which is directly proportional to the RT activity.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits RT activity by 50%.
Data Interpretation and Next Steps
A comprehensive analysis of the data generated from these assays will provide a clear picture of the antiviral potential of this compound.
| Assay | Key Parameter | Interpretation of a Positive Result |
| Cytotoxicity Assay | CC50 | A high CC50 value indicates low toxicity to host cells. |
| Plaque Reduction Assay | EC50 and SI | A low EC50 and a high SI (>10) suggest potent and selective antiviral activity. |
| Time-of-Addition Assay | Inhibition at specific time points | Provides initial insights into the mechanism of action. |
| Viral Entry/RT Assays | IC50 | Confirms inhibition of a specific viral target or process. |
A promising initial profile for this compound would be a high selectivity index, coupled with a clear indication of a specific mechanism of action. Positive results from this preliminary evaluation would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of viruses.
-
Resistance Studies: Generation and characterization of drug-resistant viral mutants to identify the specific molecular target.
-
In Vivo Efficacy: Evaluation in animal models of viral infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and reduce toxicity.
Conclusion
This document provides a structured and scientifically rigorous framework for the initial assessment of this compound as a potential antiviral agent. By systematically progressing through the described tiers of experimentation, researchers can efficiently and effectively evaluate its therapeutic potential. The provided protocols are intended as a starting point and may require optimization based on the specific virus and cell systems being investigated.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smolecule.com [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. asm.org [asm.org]
- 14. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of novel entry inhibitors targeting emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloro-3-nitropyridin-2-amine
Welcome to the dedicated technical resource for the synthesis of 5,6-Dichloro-3-nitropyridin-2-amine. This guide is structured to provide researchers, chemists, and process development professionals with in-depth, actionable insights to overcome common challenges and systematically improve reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles governing this synthesis, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Core Synthesis Pathway & Mechanism
The most common and reliable route to this compound involves the direct nitration of 2-amino-5,6-dichloropyridine using a mixed acid system, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reaction: 2-amino-5,6-dichloropyridine → this compound
The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid serves two critical roles:
-
Protonation of Nitric Acid: It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.
-
Activating the Ring (and Deactivating): The pyridine nitrogen is basic and will be protonated by the strong acid. This protonation deactivates the ring towards electrophilic attack. However, the amino group (-NH₂) is a strong activating group and directs the incoming electrophile to the ortho and para positions. In this case, the 3- and 5-positions. Steric hindrance from the C2-amino and C6-chloro groups makes the 3-position the most favorable site for substitution.
The interplay between the activating amino group and the deactivating protonated ring nitrogen makes controlling the reaction conditions paramount for achieving high yield and selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct response to issues you may encounter in the lab.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or TLC/LCMS analysis shows mostly unreacted starting material. What are the primary causes and how can I fix this?
Answer: This is the most common issue and typically points to problems with the nitrating agent, reaction temperature, or the substrate itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Explanation:
-
Insufficient Activation Energy (Temperature): While controlling the exotherm is critical (see Issue 2), too low a temperature can stall the reaction. The formation of the nitronium ion and the subsequent electrophilic attack require a certain activation energy. If you are running the reaction at deep cryogenic temperatures, you may be kinetically hindering the nitration.
-
Actionable Advice: Begin the addition of the substrate to the mixed acid at 0-5 °C. After the addition is complete, allow the reaction to slowly warm to 10-15 °C and monitor by TLC every 30 minutes. You should see the starting material spot diminish and a new, less polar product spot appear.
-
-
Inactive Nitrating Mixture: The power of the mixed acid system depends on the concentration of the acids.[1]
-
Water Content: Sulfuric acid is highly hygroscopic. If it has absorbed atmospheric moisture, its ability to protonate nitric acid and generate the nitronium ion is severely diminished. Water will quench the NO₂⁺ ion.
-
Acid Concentration: Using lower concentrations of nitric acid (e.g., <65%) or sulfuric acid (<98%) will result in a weaker nitrating system, leading to incomplete conversion.
-
Actionable Advice: Always use fresh, unopened bottles of concentrated sulfuric acid and nitric acid if possible. A study on the nitration of a related compound, 2-amino-5-chloropyridine, highlighted the importance of the acid composition, achieving an 87.5% yield by carefully controlling the acid ratios.[2]
-
-
Purity of Starting Material: Impurities in the 2-amino-5,6-dichloropyridine can interfere with the reaction. Basic impurities can neutralize some of the acid, while other organic impurities might react with the nitrating mixture, consuming the nitronium ion.
Issue 2: Formation of Multiple Products & Dark Tar
Question: My TLC plate shows multiple spots, and the reaction mixture turned dark brown or black. What causes this and how can I achieve a cleaner reaction?
Answer: This indicates a loss of selectivity and potential product degradation, almost always caused by excessive reaction temperature.
Causality: Nitration is a highly exothermic reaction. An uncontrolled temperature rise can lead to:
-
Dinitration: Introduction of a second nitro group onto the ring, creating highly non-polar byproducts.
-
Oxidative Degradation: At high temperatures, the potent mixed acid can oxidize the electron-rich aminopyridine ring, leading to decomposition and the formation of complex, polymeric tar-like substances.[3]
-
Rearrangement and Side Reactions: The initially formed kinetic product can undergo rearrangements or other side reactions under harsh conditions.[4]
| Temperature (°C) | Observation | Probable Outcome |
| 0 - 10 | Pale yellow, clear solution | Clean conversion, high selectivity |
| 20 - 40 | Yellow to orange solution, minor spots on TLC | Decreased selectivity, potential for side products |
| > 50 | Dark brown/black, viscous mixture, gas evolution | Significant degradation, low yield of desired product |
Actionable Advice:
-
Controlled Addition: The most critical step is the mode of addition. The substrate (2-amino-5,6-dichloropyridine) should be added portion-wise or as a solution in a minimal amount of sulfuric acid to the pre-chilled mixed acid bath at 0-5 °C. This allows for careful management of the reaction exotherm. Never add the mixed acid to the substrate.
-
Efficient Cooling: Use an ice/salt bath or a cryocooler to maintain a stable internal temperature throughout the addition process.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate localized heating.
Issue 3: Difficult Purification and Product Isolation
Question: The reaction seems to have worked, but I'm struggling to isolate a pure, crystalline product from the crude mixture. What is the best work-up and purification strategy?
Answer: The work-up procedure is as critical as the reaction itself for obtaining a high-purity product.
Optimized Work-Up and Purification Protocol:
-
Quenching:
-
The reaction mixture must be quenched by slowly pouring it onto a large amount of crushed ice with vigorous stirring. This neutralizes the bulk of the acid and precipitates the crude product. This step is highly exothermic; perform it slowly in a large vessel to avoid splashing.
-
-
Neutralization & Filtration:
-
After the initial quench, slowly add a base (e.g., aqueous ammonia or sodium carbonate solution) until the pH is neutral (~7). This ensures the amino group of the product is deprotonated, making it less soluble in water.
-
Filter the resulting solid precipitate using a Buchner funnel.
-
-
Washing:
-
Wash the filter cake thoroughly with copious amounts of cold water to remove any trapped inorganic salts. A final wash with a small amount of cold methanol or ethanol can help remove some organic impurities.
-
-
Recrystallization:
-
Recrystallization is often the most effective method for final purification.[5] Solvents such as ethanol, methanol, or a toluene/heptane mixture are good starting points. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different nitrating agent, like fuming nitric acid or nitronium tetrafluoroborate? A: While other nitrating agents exist, the H₂SO₄/HNO₃ mixed acid system is generally preferred for this substrate due to its cost-effectiveness and proven efficacy. Fuming nitric acid is more aggressive and can lower selectivity. Nitronium salts are powerful but are also more expensive and may not offer a significant advantage for this particular transformation.
Q2: What is the expected regioselectivity? Could nitration occur at the 5-position? A: The primary product is overwhelmingly the 3-nitro isomer. The amino group at C2 is a powerful ortho, para-director. It directs towards the 3-position (ortho) and the 5-position (para). However, the position flanked by two chlorine atoms (C5) is sterically and electronically hindered, making the C3 position the favored site of attack. Studies on 2-aminopyridine nitration show that the 5-nitro isomer is the main product, but in our case, the C5 and C6 positions are already substituted with chlorine atoms.[4][6]
Q3: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting material (2-amino-5,6-dichloropyridine) will be more polar (lower Rf) than the product (this compound), which has the additional non-polar nitro group. A complete reaction is indicated by the disappearance of the starting material spot.
Detailed Experimental Protocol (Optimized)
This protocol incorporates the best practices discussed above.
Materials:
-
2-amino-5,6-dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Crushed Ice
-
Aqueous Ammonia or Sodium Carbonate solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Prepare Mixed Acid: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.
-
Form Nitrating Mixture: Slowly add concentrated nitric acid to the chilled sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0-5 °C.
-
Substrate Addition: Add the 2-amino-5,6-dichloropyridine in small portions to the cold nitrating mixture over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, let the reaction stir at 5-10 °C for 1-2 hours. Monitor the reaction's completion by TLC.
-
Work-up: Prepare a large beaker containing a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Cautiously neutralize the slurry to pH 7 by the slow addition of aqueous ammonia.
-
Isolation: Filter the precipitated yellow solid. Wash the filter cake extensively with cold water.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from hot ethanol.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 3. benchchem.com [benchchem.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 5,6-Dichloro-3-nitropyridin-2-amine
Welcome to the Technical Support Center for 5,6-dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective reactions involving this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes.
Introduction
This compound is a critical intermediate in the synthesis of pharmaceuticals and other functional organic molecules.[1] Its utility lies in the differential reactivity of the two chlorine atoms at the C5 and C6 positions, which are influenced by the electronic effects of the nitro and amino groups.[2] Achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is often the primary challenge. This guide provides practical solutions and the underlying chemical principles to overcome these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My nucleophilic aromatic substitution (SNAr) with an amine is yielding a mixture of C5 and C6 substituted products. How can I improve selectivity for the C6 position?
Potential Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction may be under kinetic control, favoring the more electronically activated position, which is often the C6 position due to the combined electron-withdrawing effects of the adjacent nitrogen and the para-nitro group.[2] However, if the reaction is reversible or proceeds to a more stable product over time, thermodynamic factors can play a role.
-
Solution: To favor the kinetically preferred product, run the reaction at a lower temperature for a shorter duration. Monitor the reaction progress closely by TLC or LC-MS to stop it once the desired product is maximized and before significant formation of the undesired isomer occurs.
-
-
Steric Hindrance: A bulky nucleophile may favor substitution at the less sterically hindered C5 position.[2][3]
-
Solution: If C6 substitution is desired, consider using a less sterically demanding nucleophile if the synthesis allows. Alternatively, adjusting the solvent to one that can better solvate the transition state may help mitigate steric effects.
-
-
Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity.
-
Solution: A systematic screening of conditions is recommended. Weaker bases and polar aprotic solvents like DMF or DMSO often favor SNAr reactions.[4] For instance, in a similar system, 2,4-dichloro-5-nitropyridine, the use of specific bases and solvents has been shown to highly favor substitution at the C4 position (para to the nitro group), analogous to the C6 position in your substrate.[5][6]
-
Question 2: I am attempting a Suzuki-Miyaura cross-coupling reaction and observing low conversion and a mixture of mono-arylated products at both C5 and C6. How can I achieve selective mono-arylation?
Potential Causes & Solutions:
-
Catalyst System (Ligand Choice): The choice of palladium catalyst and ligand is paramount in controlling regioselectivity in cross-coupling reactions of dihalopyridines.[7][8] Different ligands can steer the reaction towards a specific position.
-
Solution: A ligand screening is the most effective approach. For dichloropyridines, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown success in controlling regioselectivity.[9][10] For example, in 2,4-dichloropyridines, specific NHC ligands have been used to achieve high C4 selectivity.[9]
-
-
Reaction Conditions (Base and Solvent): The base and solvent system can dramatically affect catalyst activity and selectivity.[7]
-
Solution: Experiment with different base and solvent combinations. Common systems include K₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane, toluene, or DMF, often with the addition of water.[7][10] In some cases, ligand-free conditions, known as "Jeffery" conditions, can provide excellent selectivity.[8]
-
-
Catalyst Inhibition: The amino group on the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[11]
-
Solution: Consider protecting the amino group before the cross-coupling reaction. A simple acetylation or Boc protection can mitigate this issue.
-
Question 3: My Buchwald-Hartwig amination is not proceeding selectively. What factors should I consider to control the position of C-N bond formation?
Potential Causes & Solutions:
-
Ligand Selection is Key: As with Suzuki coupling, the ligand plays a crucial role in determining the regioselectivity of Buchwald-Hartwig amination.[12][13]
-
Solution: For reactions on dichloropyridines, ligands such as Xantphos have been shown to favor amination at the C2 position, while other ligands might favor the C4 position.[10] A thorough ligand screening is essential. Bidentate phosphine ligands like BINAP and DPEPhos are also good starting points.[12]
-
-
Base Sensitivity: The choice of base is critical and can influence both the rate and selectivity of the reaction. Strong bases like sodium tert-butoxide are commonly used but can be incompatible with certain functional groups.[14]
-
Solution: Weaker bases like Cs₂CO₃ or K₃PO₄ can offer better functional group tolerance and may influence the regioselectivity.[14]
-
-
Reaction Temperature: The reaction temperature can impact the selectivity, particularly if there is a small energy difference between the transition states leading to the two possible products.
-
Solution: Try running the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly improve the regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic factors governing regioselectivity in SNAr reactions of this compound?
The regioselectivity is primarily governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.[15] The pyridine nitrogen and the strongly electron-withdrawing nitro group activate both chlorine atoms for nucleophilic attack.[4][15]
-
Attack at C6 (para to the nitro group): When a nucleophile attacks the C6 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the pyridine nitrogen and, more importantly, onto the oxygen atoms of the para-nitro group. This extensive resonance stabilization results in a lower energy intermediate, generally making the C6 position more reactive.[2][5]
-
Attack at C5 (meta to the nitro group): Attack at the C5 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance. This leads to a less stable, higher energy intermediate.
Therefore, nucleophilic attack is generally favored at the C6 position.
Q2: How does steric hindrance influence the regioselectivity of reactions with this substrate?
Steric hindrance can play a significant role, especially with bulky nucleophiles or reagents.[3] While the C6 position is electronically favored for SNAr, it is flanked by the chlorine at C5 and the pyridine nitrogen. The C5 position is adjacent to the amino group. If the incoming nucleophile is large, it may encounter less steric repulsion when approaching the C5 position, potentially leading to a mixture of products or even favoring C5 substitution.[2]
Q3: For cross-coupling reactions, what is the general order of reactivity for the C-Cl bonds?
In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl bonds is influenced by a combination of electronic and steric factors, as well as the specific catalytic system employed. Generally, for dihalopyridines, the position ortho to the nitrogen (C6 in this case) is often more reactive due to the inductive effect of the nitrogen.[8] However, the specific ligand and reaction conditions can override this intrinsic reactivity to favor substitution at the C5 position.[9][16]
Q4: Are there any alternative strategies to achieve regioselective functionalization if direct substitution or coupling fails?
Yes, several strategies can be employed:
-
Protecting Groups: Temporarily protecting the amino group can alter the electronic properties of the pyridine ring and potentially influence the regioselectivity of subsequent reactions.
-
Directed Metalation: Although challenging for pyridines, directed ortho-metalation (DoM) strategies using a suitable directing group could allow for selective functionalization.[17]
-
Halogen Dance Reaction: Under specific basic conditions, it might be possible to isomerize the starting material to a different dichloropyridine isomer, which could then react with higher regioselectivity.
-
Building the Ring: In some cases, it may be more efficient to construct the desired substituted pyridine ring from acyclic precursors rather than trying to selectively functionalize the pre-formed dichloropyridine.
Experimental Protocols
Protocol 1: General Procedure for Regioselective SNAr at the C6 Position
This protocol provides a starting point for the selective substitution of the C6-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol outlines a general method for palladium-catalyzed Suzuki-Miyaura cross-coupling. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high regioselectivity.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, or an NHC ligand) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the arylboronic acid, base, palladium catalyst, and ligand.
-
Add the this compound.
-
Add the degassed solvent(s).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathway for SNAr
Caption: SNAr reaction pathways on this compound.
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Decision-making workflow for optimizing cross-coupling regioselectivity.
Data Summary
| Reaction Type | Preferred Position | Key Influencing Factors | Common Conditions |
| SNAr | C6 | Electronic stabilization (para-nitro group) | Polar aprotic solvents (DMF, DMSO), non-nucleophilic base |
| Suzuki-Miyaura | Variable | Ligand, base, solvent | Pd catalyst, phosphine or NHC ligand, K₂CO₃ or K₃PO₄, Dioxane/H₂O |
| Buchwald-Hartwig | Variable | Ligand, base | Pd catalyst, bulky phosphine ligands, NaOtBu or Cs₂CO₃ |
References
- 1. Buy this compound | 203794-33-6 [smolecule.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction Examples [cdb.ics.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions and byproducts in dichloronitropyridine chemistry
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with dichloronitropyridine building blocks. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the chemical modification of these versatile scaffolds. Drawing upon established principles of nucleophilic aromatic substitution (SNAr) and extensive literature, this resource aims to be your first point of reference for troubleshooting unexpected results and optimizing your synthetic routes.
Introduction to Dichloronitropyridine Reactivity
Dichloronitropyridines are highly valuable synthons, primarily due to the powerful electron-withdrawing nature of the nitro group and the pyridine nitrogen. This electronic arrangement renders the carbon atoms bearing chlorine atoms highly electrophilic and susceptible to nucleophilic attack. The most common transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
However, the high reactivity that makes these compounds useful can also be a source of experimental challenges, leading to a variety of side reactions and byproducts. This guide will address these issues in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory, providing explanations for the underlying chemistry and actionable steps for remediation.
Question 1: My reaction is producing a significant amount of a disubstituted byproduct, leading to a low yield of the desired monosubstituted product. How can I improve selectivity?
Answer:
This is a classic challenge in dichloronitropyridine chemistry. The initial monosubstitution product is still an electron-deficient ring and can sometimes be reactive enough to undergo a second substitution, especially if the reaction conditions are not carefully controlled.
Causality:
-
Over-equivalents of Nucleophile: Using a significant excess of the nucleophile will drive the reaction towards disubstitution.
-
Elevated Temperature and Long Reaction Times: Harsher conditions provide the necessary activation energy for the second, generally slower, substitution to occur.
-
High Reactivity of the Monosubstituted Intermediate: The electronic properties of the first nucleophile introduced can either further activate or slightly deactivate the remaining chlorine for a second substitution.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Begin by using a stoichiometric amount (1.0 to 1.1 equivalents) of your nucleophile.
-
If the reaction is sluggish, consider a slow addition of the nucleophile to maintain a low instantaneous concentration, which will favor the initial, faster monosubstitution.
-
-
Temperature Management:
-
Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature. Many SNAr reactions on these activated systems proceed readily without heating.
-
Monitor the reaction closely by TLC or LC-MS. If the formation of the disubstituted product is observed as the starting material is consumed, the temperature is likely too high.
-
-
Reaction Time:
-
Once the starting material is consumed (as determined by monitoring), quench the reaction promptly. Unnecessarily long reaction times will favor the formation of the thermodynamically more stable disubstituted product.
-
Table 1: Effect of Reaction Parameters on Monosubstitution Selectivity
| Parameter | To Favor Monosubstitution | To Favor Disubstitution |
| Nucleophile Equivalents | 1.0 - 1.1 | > 2.0 |
| Temperature | Low (0 °C to RT) | Elevated |
| Reaction Time | Monitor and quench upon completion | Extended |
dot
Caption: Workflow to improve monosubstitution selectivity.
Question 2: I'm observing a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is happening and how can I prevent it?
Answer:
You are observing hydrolysis, a common side reaction where water acts as a nucleophile. The resulting hydroxynitropyridine byproduct can complicate purification.
Causality:
-
Presence of Water: This can originate from wet solvents, reagents, or exposure to atmospheric moisture.
-
Basic Conditions: Hydroxide ions, formed from water under basic conditions, are potent nucleophiles that readily attack the electron-deficient pyridine ring.
-
Elevated Temperatures: As with most reactions, higher temperatures increase the rate of hydrolysis.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents like DMF and DMSO are hygroscopic and should be handled accordingly.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Choice of Base:
-
If using a hydroxide base (e.g., NaOH, KOH), be aware that it can directly compete with your desired nucleophile.
-
Consider using non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases that are minimally soluble in the organic solvent (e.g., anhydrous K₂CO₃, Cs₂CO₃) to scavenge acid without introducing a competing nucleophile.
-
-
Temperature Control:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing hydrolysis reaction.
-
dot
Caption: Competing pathways of nucleophilic attack.
Question 3: My starting material is consumed, but I have a complex mixture of products, and I suspect the nitro group has been reduced. Is this possible?
Answer:
Yes, unwanted reduction of the nitro group is a significant potential side reaction, especially if certain nucleophiles or reaction conditions are used. The nitro group can be reduced to various functionalities, including nitroso, hydroxylamino, or amino groups, each of which can potentially react further.[2][3]
Causality:
-
Reducing Nucleophiles: Certain nucleophiles, such as thiols or some amines, can act as reducing agents under the reaction conditions.
-
Contaminated Reagents: Impurities in solvents or reagents could have reducing capabilities.
-
Reaction with Solvent: Some solvents, like ethanol, in the presence of a base and a catalyst, can act as a hydrogen source for reduction.
Troubleshooting Protocol:
-
Evaluate Your Nucleophile: If you are using a nucleophile with known reducing properties (e.g., sodium sulfide), be aware that it can selectively reduce the nitro group.[4]
-
Use High-Purity Reagents: Ensure that your solvents and other reagents are free from reducing impurities.
-
Chemoselective Reduction as a Desired Step: If reduction of the nitro group is the desired next step, it should be performed as a separate, controlled reaction after the SNAr. Common methods for chemoselective nitro reduction include:
-
Catalytic Hydrogenation: Using catalysts like Pd/C or PtO₂ with H₂ gas. Care must be taken as this can also lead to dehalogenation.[2]
-
Metal-Acid Systems: Reagents like SnCl₂ in HCl, or iron powder in acetic acid are classic and effective methods.[5]
-
Transfer Hydrogenation: Using reagents like ammonium formate with Pd/C.
-
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Notes |
| H₂, Pd/C | H₂ (balloon or higher pressure), alcohol or EtOAc solvent | Can also cause dehalogenation. |
| SnCl₂·2H₂O | HCl, EtOH | Effective and common, but workup can be tedious. |
| Fe, NH₄Cl | EtOH/H₂O, reflux | Milder than SnCl₂, often with easier workup. |
| Na₂S₂O₄ | H₂O/THF or other biphasic systems | Can be selective for nitro group reduction. |
Frequently Asked Questions (FAQs)
Q1: Which chlorine is more reactive in 2,4-dichloro-5-nitropyridine?
A: The chlorine at the C4 position is generally more reactive towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the strongly electron-withdrawing nitro group at the C5 position, leading to a more stable intermediate.[1][6] Attack at C2 does not allow for this direct resonance stabilization by the nitro group.
Q2: And in 2,6-dichloro-3-nitropyridine?
A: In this isomer, both the C2 and C6 positions are ortho and para, respectively, to the activating nitro group. The C6 position is generally favored for substitution due to a combination of electronic and steric factors. The inductive effect of the nitro group makes the ortho (C2) position highly electron-deficient, but the para position (C6) often benefits from more favorable resonance stabilization in the intermediate.
Q3: My reaction is not proceeding even at room temperature. What can I do?
A: While many SNAr reactions on dichloronitropyridines are facile, a poorly nucleophilic reagent or steric hindrance can slow the reaction down.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can often be sufficient. Monitor carefully for the onset of side reactions.
-
Use a More Polar Aprotic Solvent: Solvents like DMSO or NMP can accelerate SNAr reactions compared to less polar solvents like THF or acetonitrile.
-
Activate the Nucleophile: If you are using a neutral nucleophile (e.g., an alcohol or amine), adding a suitable base will deprotonate it to form the more nucleophilic alkoxide or amide, which will significantly increase the reaction rate.
Q4: I am using an alcohol as a solvent and see a byproduct corresponding to the addition of the solvent to the pyridine ring. How do I avoid this?
A: This is an unwanted ether formation, analogous to the Williamson ether synthesis.[7] The alkoxide, formed by deprotonation of the alcohol solvent by the base in your reaction, is acting as a nucleophile.
-
Change the Solvent: Switch to an aprotic solvent that cannot be deprotonated to act as a nucleophile (e.g., THF, acetonitrile, DMF, DMSO).
-
Use a Non-Nucleophilic Base: If an alcohol solvent is necessary, use a base that is not strong enough to significantly deprotonate the alcohol (e.g., K₂CO₃). However, this may also reduce the reactivity of your intended nucleophile if it requires deprotonation. The best solution is typically to change the solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dichloronitropyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving dichloronitropyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted nitropyridines. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles to empower you to optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common high-level challenges encountered during the nucleophilic substitution on dichloronitropyridines.
Q1: My SNAr reaction shows very low or no conversion. What are the primary factors I should investigate?
Answer: Low reactivity in SNAr reactions on dichloronitropyridines typically stems from one or more of the following factors:
-
Insufficient Ring Activation: The pyridine ring is naturally electron-deficient, which is favorable for nucleophilic attack.[1] The presence of a strong electron-withdrawing group (EWG) like a nitro group is crucial for significantly enhancing this reactivity.[1][2][3] The positions of the nitro group and the chlorine atoms must allow for the stabilization of the reaction intermediate. If the EWG is not positioned ortho or para to the leaving group, activation will be minimal.[3][4]
-
Weak Nucleophile: The intrinsic reactivity of the nucleophile is paramount.[5] Neutral nucleophiles like amines or alcohols are often insufficiently reactive on their own. Their corresponding conjugate bases (amides or alkoxides) are far more potent.
-
Suboptimal Solvent Choice: The solvent plays a critical role in mediating the reactivity of the nucleophile.[6] Polar aprotic solvents are generally superior for SNAr reactions.[5]
-
Inadequate Temperature: SNAr reactions often have a significant activation energy barrier and require elevated temperatures to proceed at a practical rate.[1][5]
Q2: I am getting a mixture of regioisomers. How can I control which chlorine atom is substituted?
Answer: Regioselectivity in these systems is a predictable outcome of electronic and steric effects.
-
Electronic Control: Nucleophilic attack is overwhelmingly favored at the positions ortho (C2/C6) and para (C4) to the pyridine nitrogen.[1][7][8] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[1][8][9] An attack at a meta position (C3/C5) does not permit this stabilization.[1]
-
Activating Group Influence: The nitro group further directs the substitution. A chlorine atom that is ortho or para to the nitro group will be the most activated and, therefore, the most likely to be displaced.[3][4] The synergistic activation from both the ring nitrogen and the nitro group determines the most electrophilic carbon.
-
Solvent Effects: In some cases, solvent choice can modulate regioselectivity. For instance, non-polar, aprotic solvents may favor substitution at the C2 position in certain dichloropyridine systems.[5]
Q3: Why is the reactivity order of halogens (F > Cl > Br > I) in SNAr reactions the opposite of what is seen in SN2 reactions?
Answer: This is a classic feature of the SNAr mechanism. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-halogen bond, so weaker bonds (like C-I) lead to faster reactions.
However, in an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[10][11] The reaction is accelerated by a more electronegative halogen (like fluorine) for two reasons:
-
Inductive Effect: The highly electronegative atom polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[11]
-
Intermediate Stabilization: The electron-withdrawing nature of the halogen stabilizes the negatively charged intermediate.[4]
The breaking of the C-X bond occurs in the second, faster step, as aromaticity is restored.[4] Therefore, the strength of the C-X bond has less influence on the overall reaction rate.[1]
Part 2: Detailed Troubleshooting Guide
This guide provides solutions to more specific experimental observations.
Issue 1: Reaction Stalls or Proceeds Slowly
| Question | Underlying Cause & Explanation | Recommended Solution |
| My TLC/LC-MS shows only starting material, even after several hours. What's the first thing to change? | Insufficient Thermal Energy. Many SNAr reactions are kinetically slow at room temperature and require heat to overcome the activation energy for the formation of the Meisenheimer complex.[5] | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any signs of decomposition. Reactions are commonly run between 80-120 °C.[5] For very unreactive substrates, using a sealed vessel or a flow reactor can allow for temperatures above the solvent's boiling point.[12] |
| I'm using an amine/alcohol nucleophile with K₂CO₃, but the reaction is sluggish. Why? | Insufficient Nucleophile Strength. Neutral amines and alcohols are often weak nucleophiles. A base is required to deprotonate them, generating the much more reactive amide or alkoxide anion.[5] Potassium carbonate (K₂CO₃) may not be a strong enough base to generate a sufficient equilibrium concentration of the active nucleophile. | Switch to a stronger base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like DBU. For alcohols, a very strong base like sodium hydride (NaH) can be used to fully deprotonate it to the alkoxide before adding it to the dichloronitropyridine.[10] |
| My reaction works in DMSO but not in THF or Dichloromethane. Why the difference? | Solvent Effects on Nucleophile Reactivity. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal. They effectively solvate the cation (e.g., K⁺, Na⁺) of the nucleophile salt but poorly solvate the anion. This leaves the nucleophile "naked" and highly reactive.[5] Protic solvents (e.g., ethanol, water) can solvate the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[6][13] Less polar solvents like THF may not adequately dissolve the reactants. | Always choose a polar aprotic solvent for SNAr reactions unless specific regiochemical outcomes are desired with other solvent systems. Ensure all reactants are soluble at the reaction temperature. |
Issue 2: Poor Yields and Side Product Formation
| Question | Underlying Cause & Explanation | Recommended Solution |
| My reaction mixture is turning dark brown or black, and the final yield is low. | Decomposition. This "tar" formation is often a result of decomposition of the starting material, intermediate, or product at high temperatures.[5] Very strong bases can also sometimes deprotonate the pyridine ring itself, leading to undesired side reactions.[1] | Reduce the reaction temperature. If high temperatures are necessary, shorten the reaction time. Consider if a milder base could be used. Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative decomposition. |
| I am observing a significant amount of a hydroxypyridine byproduct. | Reaction with Water. The presence of water, either from wet solvents/reagents or from using a hydroxide base (e.g., NaOH, KOH), can lead to the competing substitution of chloride with a hydroxyl group. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Switch to a non-hydroxide base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] |
| My substrate has an ester group, and it is being hydrolyzed during the reaction. | Saponification. The combination of a base, elevated temperature, and long reaction times can lead to the hydrolysis of ester functional groups.[5] This is especially problematic if using hydroxide bases or if water is present. | Use anhydrous conditions and a non-hydroxide base.[5] Minimize the reaction temperature and time as much as possible. If saponification is unavoidable, consider a protecting group strategy for the ester or perform the esterification after the SNAr step. |
Part 3: Visualization of Key Processes
Understanding the mechanism and troubleshooting logic visually can aid in experimental design.
The SNAr Mechanism on a Dichloronitropyridine
The diagram below illustrates the accepted two-step addition-elimination mechanism for the SNAr reaction. The key is the formation of the resonance-stabilized Meisenheimer complex.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path for addressing low-yielding reactions.
Part 4: General Experimental Protocol
This protocol provides a starting point for the SNAr of a dichloronitropyridine with an amine nucleophile. Note: This is a general guideline and must be optimized for specific substrates.
1. Reagent and Glassware Preparation:
- Ensure all glassware is oven-dried or flame-dried to remove residual water.
- Use anhydrous grade solvent (e.g., DMSO or DMF).
- The reaction should be set up under an inert atmosphere (e.g., Nitrogen or Argon).
2. Reaction Assembly:
- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dichloronitropyridine substrate (1.0 eq).
- Add the chosen base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[5]
- Add the anhydrous solvent (e.g., DMSO) to a concentration of approximately 0.1-0.5 M.
- Begin stirring the suspension.
- Add the amine nucleophile (1.0-1.2 eq) to the mixture.[5]
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[5]
- Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][14]
4. Work-up and Purification:
- Once the reaction has reached completion (or stalled), cool the mixture to room temperature.
- Carefully pour the reaction mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired substituted nitropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
- 12. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
how to avoid decomposition of 5,6-Dichloro-3-nitropyridin-2-amine during reaction
Welcome to the technical support center for 5,6-Dichloro-3-nitropyridin-2-amine (CAS 203794-33-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile but sensitive reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid common pitfalls, primarily its decomposition during chemical reactions, ensuring the integrity and success of your experiments.
Understanding the Molecule: Why Stability is a Concern
This compound is a highly functionalized heterocyclic compound. Its chemical reactivity is dominated by several key features:
-
An Electron-Deficient Pyridine Ring: The nitrogen atom in the ring and the potent electron-withdrawing nitro group (-NO₂) make the pyridine core highly susceptible to nucleophilic attack.[1][2]
-
Two Labile Chlorine Atoms: The chlorine atoms, particularly the one at the 6-position (para to the nitro group), are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[1][3]
-
A Reducible Nitro Group: The nitro group can be readily reduced to a hydroxylamine or an amine, which can lead to unwanted side products if not controlled.[1][4][5]
-
Thermal Sensitivity: Like many nitroaromatic compounds, it can be thermally sensitive, leading to decomposition at elevated temperatures.[6][7][8]
These features make the compound an excellent building block in medicinal chemistry and materials science but also necessitate careful handling to prevent degradation.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is turning dark brown or black, and I'm getting a low yield. What's happening?
A1: A dark coloration is a classic indicator of decomposition, often resulting in polymerization or the formation of "tar." This is typically caused by overly harsh reaction conditions. The primary culprits are excessive heat and the use of strong, hard bases.
-
Causality (Heat): The thermodynamic stability of this compound is significantly influenced by its electron-withdrawing substituents.[1] Elevated temperatures provide the activation energy needed to overcome the stability threshold, initiating exothermic decomposition pathways that can self-accelerate. For many nitroaromatic compounds, thermal degradation can begin at surprisingly moderate temperatures.[6][7]
-
Causality (Base): Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides, can act as potent nucleophiles. They can attack the electron-deficient pyridine ring, leading to unwanted substitution of the chlorine atoms or even ring-opening side reactions. This is a common issue in nucleophilic aromatic substitution reactions where the goal is to use a specific, often weaker, nucleophile.[2][9]
Solution:
-
Strict Temperature Control: Maintain the reaction at a low temperature. Start reactions at 0 °C or even -20 °C and allow them to warm slowly to room temperature only if necessary. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating.
-
Judicious Choice of Base: If a base is required to scavenge acid (e.g., HCl) generated during the reaction, use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but their nucleophilicity should be considered.
Q2: I'm performing a nucleophilic substitution with an amine, but I'm seeing byproducts corresponding to the loss of the nitro group. Why?
A2: This indicates that unintended reduction of the nitro group is occurring alongside your desired substitution reaction. Many reagents and conditions used in synthesis can inadvertently act as reducing agents.
-
Causality: The nitro group is electrochemically active and susceptible to reduction.[1] This can happen under several conditions:
-
Catalytic Hydrogenation: If you are using conditions that involve hydrogen gas and a metal catalyst (like Palladium on Carbon, Pd/C), you will almost certainly reduce the nitro group. While Pd/C is a common choice for nitro reductions, it can also cause dehalogenation (loss of Cl atoms).[4] Raney Nickel is an alternative that is sometimes less prone to causing dehalogenation.[4]
-
Metal-based Reducing Agents: Reagents like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl₂), are classic reagents for nitro group reduction and should be avoided unless this transformation is intended.[4][5][10]
-
Nucleophile as Reductant: Some nucleophiles, particularly certain sulfur-containing compounds or under specific conditions, can have reducing properties.
-
Solution:
-
Avoid Reductive Conditions: Scrupulously avoid common reducing agents (H₂/Pd, Fe, Zn, SnCl₂) unless the reduction is the desired outcome.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions but also ensures that atmospheric moisture and oxygen do not interfere with sensitive reagents.
-
Purify Reagents: Ensure your nucleophile and solvents are pure and free from contaminants that could act as reducing agents.
Q3: My SNAr reaction is sluggish, and when I try to force it with heat, the starting material decomposes. How can I improve the reaction rate safely?
A3: This is a common challenge. The key is to enhance the reactivity of the system without resorting to brute-force heating.
-
Causality: Nucleophilic aromatic substitution on pyridines can be slower than on other activated aromatic systems because the initial attack by the nucleophile temporarily disrupts the ring's aromaticity, which is an energetically unfavorable step.[11]
Solution:
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent is almost always the best choice for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) can significantly accelerate the reaction rate compared to non-polar solvents. They effectively solvate the cationic counter-ion of the nucleophile (if applicable) and do not interfere with the nucleophile's attack on the ring. The compound exhibits enhanced solubility in such solvents.[1]
-
Phase-Transfer Catalysis: If your nucleophile has limited solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to shuttle the nucleophile into the organic phase, increasing the effective concentration and accelerating the reaction at lower temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid, localized heating to drive a reaction to completion in minutes, avoiding the prolonged thermal stress of conventional heating that leads to decomposition. Careful temperature monitoring and control are essential.
Data Summary & Recommended Protocols
Table 1: Recommended Reaction Parameters for this compound
| Parameter | Recommended Condition | Rationale & Conditions to Avoid |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Avoid: Heating above 50 °C. High temperatures promote rapid decomposition and polymerization.[6] |
| Base | K₂CO₃, NaHCO₃, DIPEA, TEA | Avoid: Strong, hard bases like NaOH, KOH, NaH, or alkoxides (e.g., NaOMe). These can act as competing nucleophiles. |
| Solvent | DMF, DMSO, Acetonitrile, THF | Avoid: Protic solvents like water or alcohols if your nucleophile is sensitive to them. Non-polar solvents may lead to very slow reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Avoid: Open-flask reactions, which can introduce moisture and oxygen, leading to side reactions and potential degradation. |
Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for reacting this compound with a generic amine nucleophile.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable non-nucleophilic base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, 0.1-0.5 M concentration) via syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this reagent.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Buy this compound | 203794-33-6 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 11. youtube.com [youtube.com]
troubleshooting poor regioselectivity in amination of dichloronitropyridines
Introduction
Welcome to the technical support center for the regioselective amination of dichloronitropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on these highly activated heterocyclic systems. Poor regioselectivity is a common and often frustrating challenge that can lead to difficult product separations and reduced yields of the desired isomer.
This resource moves beyond simple procedural lists to provide a deeper understanding of the mechanistic principles governing regioselectivity. By understanding the "why" behind experimental outcomes, you can make more informed decisions to troubleshoot and optimize your reactions. The guidance provided herein is grounded in established chemical principles and supported by relevant scientific literature.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the amination of dichloronitropyridines. Each issue is presented in a question-and-answer format, followed by a detailed explanation and actionable experimental advice.
Issue 1: Poor Regioselectivity with 2,6-Dichloro-3-nitropyridine – Mixture of C2 and C6 Amination Products
Q1: I am reacting 2,6-dichloro-3-nitropyridine with a primary/secondary amine and obtaining a mixture of the 2-amino and 6-amino substituted products. How can I improve selectivity for a single isomer?
Root Cause Analysis:
The regioselectivity in the amination of 2,6-dichloro-3-nitropyridine is a classic example of kinetic versus thermodynamic control. The nitro group at the 3-position strongly activates both the C2 (ortho) and C6 (para) positions for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[1][2]
-
Kinetic Control (Favors C2): The inductive effect of the nitro group makes the C2 position more electron-deficient than the C6 position. This often leads to a faster initial attack at C2, making the 2-amino product the kinetically favored one.[1]
-
Thermodynamic Control (Favors C6): The C6-substituted product is generally the more thermodynamically stable isomer. This is because substitution at C6 places the new amino group para to the nitro group, which allows for more effective resonance stabilization, and it is also less sterically hindered.[1]
The final product ratio is highly sensitive to reaction conditions that influence whether the reaction is under kinetic or thermodynamic control.
Troubleshooting Strategies:
-
Temperature Adjustment: This is the most critical parameter.
-
To Favor the C2-isomer (Kinetic Product): Run the reaction at lower temperatures (e.g., -20 °C to 0 °C). This will favor the faster-forming product by limiting the energy available for the reaction to equilibrate to the more stable thermodynamic product.
-
To Favor the C6-isomer (Thermodynamic Product): Use higher temperatures (e.g., room temperature to reflux). This provides the necessary energy to overcome the activation barrier for the reverse reaction from the kinetic product, allowing the reaction to equilibrate to the more stable C6-isomer.
-
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states.[3][4]
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents are generally good for SNAr reactions as they solvate the cation of the base and do not strongly hydrogen-bond with the nucleophile, increasing its reactivity.[5][6] Their use can sometimes favor the thermodynamic product due to better stabilization of the charged intermediates.
-
Less Polar/Non-polar Solvents (Toluene, THF, Dioxane): These may favor the kinetic product by not providing as much stabilization for the charged intermediates, thus making the initial, faster attack the dominant pathway.[7]
-
-
Nature of the Amine and Base:
-
Steric Hindrance: A bulkier amine may preferentially attack the less sterically hindered C6 position.[1][8]
-
Base Strength: The choice of base can be critical. A strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is typically used to deprotonate the amine or scavenge the HCl byproduct. Using the amine itself as the base (in excess) can sometimes lead to complex mixtures.
-
Experimental Protocol: Selective C6 Amination of 2,6-Dichloro-3-nitropyridine
This protocol aims to favor the thermodynamically controlled C6-amination product.
-
Reactant Preparation: In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Addition of Amine: Add the desired amine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (e.g., ~80-100 °C, depending on the solvent) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure. Perform a standard aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | To Favor C2-Isomer (Kinetic) | To Favor C6-Isomer (Thermodynamic) |
| Temperature | Low (-20 °C to 0 °C) | High (RT to Reflux) |
| Solvent | Less Polar (Toluene, THF) | Polar Aprotic (DMF, DMSO) or Alcohols |
| Amine | Less bulky | More bulky |
Issue 2: Poor C4-Selectivity with 2,4-Dichloro-5-nitropyridine
Q2: I am trying to perform a selective amination at the C4 position of 2,4-dichloro-5-nitropyridine but am getting a mixture of C2 and C4 isomers, or low conversion.
Root Cause Analysis:
In the case of 2,4-dichloro-5-nitropyridine, the nitro group is at the 5-position. This strongly activates the C4 position (ortho) for nucleophilic attack. The C2 position is also activated, but to a lesser extent, as it is meta to the nitro group. Therefore, C4 substitution is generally favored both electronically and sterically.[9][10][11] Poor selectivity often arises from using overly harsh conditions or specific types of nucleophiles that can override this inherent preference.
Troubleshooting Strategies:
-
Amine Type:
-
Primary and Secondary Amines: These nucleophiles almost exclusively attack the C4 position under standard conditions due to the strong electronic activation.[11] If you are seeing poor selectivity with these amines, it is likely due to excessively high temperatures.
-
Tertiary Amines: Interestingly, for the analogous 2,4-dichloro-5-nitropyrimidine system, tertiary amines have been shown to favor substitution at the C2 position.[10][12] This occurs through an in-situ N-dealkylation mechanism. While less documented for the pyridine system, this reactivity pattern should be considered if you are using a tertiary amine and observing unexpected C2 substitution.
-
-
Reaction Conditions:
-
Temperature: For selective C4 amination, it is often sufficient to run the reaction at room temperature or slightly above. High temperatures are generally unnecessary and can lead to side reactions or decreased selectivity.
-
Base: A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is usually sufficient to scavenge the HCl generated. Using a very strong base is typically not required for this activated system.
-
Experimental Protocol: Highly Selective C4 Amination of 2,4-Dichloro-5-nitropyridine
This protocol is optimized for achieving high selectivity for the C4 position with a primary or secondary amine.[10]
-
Reactant Preparation: Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask.
-
Amine Solution: In a separate vial, dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in ACN.
-
Reaction: Slowly add the amine solution to the stirred solution of the dichloronitropyridine at room temperature.
-
Monitoring: Stir the reaction for 10-30 minutes. The reaction is often rapid. Monitor by TLC for the consumption of the starting material.
-
Work-up and Purification: Concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the product by silica gel column chromatography.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of this amination reaction?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][13] This is typically a two-step addition-elimination process:
-
Addition: The amine (nucleophile) attacks the electron-deficient carbon atom bearing a chlorine atom. This breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2][14]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The presence of a strong electron-withdrawing group (like the nitro group) ortho or para to the leaving group is crucial. It stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[13][14]
dot
Caption: The SNAr addition-elimination mechanism.
Q4: Why is a nitro group so effective at activating the ring for this reaction?
The nitro group is a powerful activating group for SNAr reactions for two main reasons:
-
Resonance Stabilization: It can delocalize the negative charge of the Meisenheimer intermediate through resonance, spreading it onto its oxygen atoms. This stabilization is only effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[2][14]
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group strongly withdraws electron density from the pyridine ring through the sigma bonds, making the ring carbons more electrophilic and susceptible to attack.[1]
Q5: Can I use palladium catalysis for these reactions?
Yes, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is a powerful alternative to SNAr for the amination of dichloropyridines.[9][15][16] This method can offer different or improved regioselectivity, especially for less activated systems or when SNAr conditions fail. For instance, palladium catalysis can be highly effective for selectively aminating the C4 position of 6-aryl-2,4-dichloropyrimidines, a related heterocyclic system.[17]
Key advantages of palladium catalysis include:
-
Milder reaction conditions.
-
Broader substrate scope, including less activated aryl chlorides.
-
Often provides excellent and sometimes complementary regioselectivity.
However, it requires the use of a palladium catalyst and a specific ligand, which adds to the cost and complexity of the reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5,6-Dichloro-3-nitropyridin-2-amine
Welcome to the technical support center for the synthesis of 5,6-Dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your experiments.
Introduction: Navigating the Synthesis of this compound
This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, while conceptually straightforward, presents several challenges, particularly when scaling up from laboratory to pilot or production scale. The primary hurdles often involve controlling the regioselectivity of the nitration and amination steps, ensuring reaction safety, and achieving high purity of the final product.
This guide will explore the two most common synthetic routes, outlining detailed protocols and addressing potential pitfalls. We will delve into the causality behind experimental choices to empower you with the knowledge to not only follow a procedure but to also adapt and troubleshoot effectively.
Synthetic Strategies: Two Paths to the Target Molecule
The synthesis of this compound can be approached from two primary starting materials. The choice of route will often depend on the availability of precursors and the specific capabilities of your laboratory.
-
Route A: Nitration of 2-amino-5,6-dichloropyridine.
-
Route B: Selective amination of 2,5,6-trichloro-3-nitropyridine.
Below is a visual representation of these two synthetic pathways.
Caption: Two primary synthetic routes to this compound.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route A: Nitration of 2-amino-5,6-dichloropyridine
Q1: My nitration reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the nitration of aminopyridines are a common issue. Here are the primary factors to investigate:
-
Reaction Temperature: Nitration is a highly exothermic reaction.[1] If the temperature is not carefully controlled, it can lead to the formation of undesired side products and decomposition of the starting material. It is crucial to maintain a low temperature, typically between 0 and 10 °C, during the addition of the nitrating mixture.
-
Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). An insufficient amount of sulfuric acid will result in a slower reaction and lower conversion. Conversely, an overly aggressive nitrating mixture can lead to over-nitration or oxidation.
-
Formation of Nitramines: The amino group on the pyridine ring can be nitrated to form a nitramine intermediate.[2] While this intermediate can sometimes rearrange to the desired nitro product upon heating in acid, it can also be a stable, undesired byproduct under certain conditions.
Troubleshooting Steps:
-
Optimize Temperature Control: Ensure your cooling bath is adequate for the scale of your reaction. Add the nitrating mixture dropwise to the solution of 2-amino-5,6-dichloropyridine in sulfuric acid, constantly monitoring the internal temperature.
-
Adjust Nitrating Mixture: A typical starting point is a 1:2 to 1:4 molar ratio of nitric acid to sulfuric acid. You may need to empirically optimize this for your specific setup.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products.
Q2: I am observing the formation of multiple spots on my TLC plate, indicating several byproducts. What are these and how can I minimize them?
A2: The presence of multiple byproducts is often due to a lack of regioselectivity and over-nitration.
-
Isomer Formation: While the 3-position is the most likely site of nitration due to the directing effects of the amino and chloro groups, some nitration may occur at other positions.
-
Dinitration: Although less common with a deactivated ring, dinitration can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a highly concentrated nitrating agent).
-
Oxidative Degradation: Pyridine rings, especially when substituted with activating groups like an amino group, can be susceptible to oxidative degradation by strong nitric acid.[1]
Minimization Strategies:
-
Controlled Addition: As mentioned, the slow, controlled addition of the nitrating agent at low temperatures is paramount.
-
Use of Milder Nitrating Agents: For sensitive substrates, consider alternative nitrating agents such as potassium nitrate in sulfuric acid, which can offer a more controlled reaction.
-
Purification: Effective purification is key to isolating the desired product. Column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from less polar byproducts.
Route B: Selective Amination of 2,5,6-trichloro-3-nitropyridine
Q1: The amination of 2,5,6-trichloro-3-nitropyridine is not regioselective, and I am getting a mixture of amino-substituted products. How can I improve the selectivity for the 2-position?
A1: Achieving high regioselectivity in the amination of polychlorinated pyridines can be challenging. The position of nucleophilic attack is influenced by both electronic and steric factors.
-
Electronic Effects: The nitro group is strongly electron-withdrawing, activating the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). In 2,5,6-trichloro-3-nitropyridine, this would be the 2- and 6-positions.
-
Steric Hindrance: The approach of the nucleophile to the 2-position is more sterically hindered due to the adjacent nitro group compared to the 6-position.
Strategies for Improving Regioselectivity:
-
Choice of Aminating Agent: The nature of the ammonia source can influence selectivity. Using a less sterically demanding source of ammonia, or a reagent that can direct the substitution, may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
-
Catalysis: In some cases, palladium-catalyzed amination reactions can offer higher regioselectivity compared to traditional SNAr conditions.[3]
Q2: The amination reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Nucleophile: Ensure you are using a sufficient excess of the aminating agent.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A careful balance must be found.
-
Solvent Effects: The choice of solvent is crucial for SNAr reactions. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).
Troubleshooting Steps:
-
Increase Nucleophile Concentration: Try increasing the molar excess of your ammonia source.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction for the formation of byproducts by TLC or HPLC.
-
Solvent Screening: If the reaction is still not proceeding well, consider screening other polar aprotic solvents.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point and may require optimization for your specific laboratory conditions and scale. Always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol A: Nitration of 2-amino-5,6-dichloropyridine
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5,6-dichloropyridine (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (98%, ~4-5 volumes) while maintaining the internal temperature below 20 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol B: Synthesis of 2,5,6-trichloro-3-nitropyridine and Subsequent Amination
Step 1: Nitration of 2,5,6-trichloropyridine [4]
-
Reaction Setup: In a flask suitable for heating, dissolve 2,5,6-trichloropyridine (1.0 eq) in a mixture of fuming nitric acid (~5.5 volumes) and concentrated sulfuric acid (~4.5 volumes).
-
Heating: Heat the reaction mixture to 100 °C and maintain for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry in vacuo to yield 2,5,6-trichloro-3-nitropyridine.
Step 2: Amination of 2,5,6-trichloro-3-nitropyridine
-
Dissolution: Dissolve 2,5,6-trichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Amination: Add an aqueous solution of ammonia (e.g., 25% aqueous ammonia, ~1.5 eq) at room temperature.
-
Heating: Heat the mixture to a moderate temperature (e.g., 35-40 °C) for several hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect it by filtration, wash with cold solvent, and dry. If the product remains in solution, concentrate the solvent and purify by recrystallization or column chromatography.
Data Summary
| Parameter | Route A | Route B |
| Starting Material | 2-amino-5,6-dichloropyridine | 2,5,6-Trichloropyridine |
| Key Transformation | Nitration | Nitration followed by Amination |
| Potential Yield | Moderate to Good | Moderate to Good |
| Key Challenges | Regioselectivity of nitration, potential for nitramine formation. | Harsh nitration conditions, regioselectivity of amination. |
| Safety Considerations | Highly exothermic nitration, handling of strong acids. | Handling of strong acids, use of ammonia. |
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Senior Application Scientist’s Comparative Guide to the Analytical Characterization of 5,6-Dichloro-3-nitropyridin-2-amine
Introduction: The Analytical Imperative for a Key Building Block
5,6-Dichloro-3-nitropyridin-2-amine (CAS No. 203794-33-6) is a poly-functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring two chlorine atoms, a nitro group, and an amine on a pyridine core, makes it a versatile synthetic intermediate.[1][2] The precise arrangement of these functional groups allows for selective, stepwise reactions, crucial for building complex molecular architectures. However, this same structural complexity demands rigorous analytical characterization to ensure identity, purity, and stability. An impure or misidentified intermediate can compromise an entire synthetic pathway, leading to failed reactions, downstream purification challenges, and ambiguous biological data.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind method selection, protocol design, and data interpretation, empowering researchers to build a robust and self-validating analytical workflow.
Logical Workflow for Comprehensive Characterization
A multi-faceted approach is essential for the unambiguous characterization of a molecule like this compound. The following workflow ensures that both the structural identity and the purity profile are thoroughly established.
Caption: Integrated workflow for purity and identity characterization.
Part 1: Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone of purity assessment, separating the main compound from starting materials, by-products, and degradants. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for quantifying the purity of this compound due to its non-destructive nature and high resolution. The compound's aromatic structure and nitro group chromophore make it highly suitable for UV detection.
Expertise & Rationale: A reversed-phase (RP-HPLC) method is the logical starting point. The nonpolar stationary phase (e.g., C18) will retain the moderately nonpolar analyte, while a polar mobile phase allows for controlled elution. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the pyridine nitrogen and the exocyclic amine, preventing peak tailing by minimizing interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks—a hallmark of a trustworthy protocol.
Self-Validating Protocol: RP-HPLC for Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 35% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 35% B and equilibrate for 3 minutes.
-
Rationale: A gradient is essential to elute any more nonpolar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Temperature control prevents fluctuations in retention time and improves reproducibility.
-
-
Detection Wavelength: 254 nm.
-
Rationale: This wavelength is a common choice for aromatic compounds and provides a good balance of sensitivity for the analyte and potential impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and develop a library of impurity UV spectra.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to create a 0.1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile or thermally stable impurities, GC-MS is an invaluable orthogonal technique.[3] Given the compound's molecular weight of 208.00 g/mol and dichlorinated nature, it should be amenable to GC analysis, provided it does not decompose at typical inlet temperatures.[1]
Expertise & Rationale: The primary challenge with GC is thermal stability. The presence of the nitro and amine groups can make the molecule susceptible to degradation in a hot GC inlet. Therefore, the choice of a lower, yet effective, inlet temperature is a critical parameter. A split injection prevents column overloading and ensures sharp peaks. MS detection is non-negotiable as it provides not just a retention time but also a mass spectrum, allowing for tentative identification of impurities based on their fragmentation patterns.[4][5]
Self-Validating Protocol: GC-MS for Volatile Impurity Profiling
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: This is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Rationale: This is a starting point. If peak tailing or degradation is observed (e.g., loss of NO2), this temperature should be lowered.
-
-
Injection: 1 µL, 20:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 amu.
-
Comparative Data Summary (Expected)
| Parameter | HPLC-UV | GC-MS |
| Primary Use | Quantitative Purity, Non-volatile Impurities | Volatile/Semi-volatile Impurity ID |
| Analyte State | Solution | Vaporized |
| Key Advantage | High precision; suitable for non-volatile compounds | High sensitivity; structural info from MS |
| Key Limitation | Impurity identification requires LC-MS | Potential for thermal degradation |
| Typical Run Time | 15-20 minutes | 20-25 minutes |
Part 2: Spectroscopic Methods for Structural Elucidation
While chromatography assesses purity, spectroscopy confirms identity. For an unambiguous structural assignment of this compound, a combination of NMR, MS, and FTIR is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are necessary to confirm the connectivity of the atoms.
Expertise & Rationale:
-
¹H NMR: The structure C₅H₃Cl₂N₃O₂ has one aromatic proton and an amine group with two protons. We expect to see a singlet for the aromatic proton (H-4) and a broad singlet for the -NH₂ protons. The exact chemical shift of the aromatic proton is influenced by the surrounding electron-withdrawing chloro and nitro groups.[6][7]
-
¹³C NMR: We expect five distinct signals for the five carbons in the pyridine ring. The chemical shifts will be highly informative, with carbons attached to electronegative atoms (Cl, N) appearing further downfield.
Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm, in DMSO-d₆) | Multiplicity | Assignment |
| ¹H | ~8.0 - 8.5 | Singlet (1H) | Aromatic C4-H |
| ¹H | ~7.0 - 7.5 | Broad Singlet (2H) | -NH₂ |
| ¹³C | ~150-160 | Singlet | C2-NH₂ |
| ¹³C | ~140-150 | Singlet | C6-Cl |
| ¹³C | ~135-145 | Singlet | C3-NO₂ |
| ¹³C | ~120-130 | Singlet | C5-Cl |
| ¹³C | ~110-120 | Singlet | C4-H |
Note: These are estimated shifts. Actual values must be confirmed experimentally.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is critical for confirming the elemental composition.
Expertise & Rationale: The molecular formula is C₅H₃Cl₂N₃O₂. The presence of two chlorine atoms will produce a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak (M) will be accompanied by an M+2 peak (one ³⁷Cl) and an M+4 peak (two ³⁷Cl) with a distinctive intensity ratio of approximately 9:6:1. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
Expected HRMS Data
-
Molecular Formula: C₅H₃Cl₂N₃O₂
-
Monoisotopic Mass (M): 206.9602 Da[8]
-
Expected Peaks (m/z):
-
206.96 (C₅H₃³⁵Cl₂N₃O₂) - M
-
208.96 (C₅H₃³⁵Cl³⁷ClN₃O₂) - M+2
-
210.95 (C₅H₃³⁷Cl₂N₃O₂) - M+4
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
Expertise & Rationale: This technique is used to verify that the expected functional groups are present, providing a "fingerprint" of the molecule. We look for characteristic stretching and bending vibrations.[9][10]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1550 - 1500 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |
| 1360 - 1320 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| 800 - 600 | C-Cl Stretch | Aryl Chloride |
Method Selection Logic
The choice of analytical technique is driven by the specific question being asked. This decision tree illustrates the logical process for selecting the appropriate method.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The characterization of this compound is not a task for a single analytical technique. A comprehensive and trustworthy assessment is achieved by strategically combining chromatographic and spectroscopic methods. HPLC provides the definitive measure of purity, while GC-MS offers an orthogonal view of volatile impurities. Concurrently, the trifecta of NMR, HRMS, and FTIR provides an unshakeable confirmation of molecular structure. By understanding the rationale behind each technique and implementing self-validating protocols, researchers can ensure the quality of this critical building block, paving the way for successful and reproducible drug discovery and development efforts.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. 2,6-Dichloro-3-nitropyridine(16013-85-7) 1H NMR spectrum [chemicalbook.com]
- 7. 2,4-Dichloro-3-nitropyridine(5975-12-2) 1H NMR spectrum [chemicalbook.com]
- 8. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 5,6-Dichloro-3-nitropyridin-2-amine
In the landscape of pharmaceutical development and chemical research, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality and safety. For a compound such as 5,6-Dichloro-3-nitropyridin-2-amine, a key building block in various synthetic pathways, a robust and reliable analytical methodology for purity determination is not just a regulatory requirement but a scientific necessity. This guide provides a comprehensive comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this specific molecule. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers and drug development professionals to make informed decisions for their analytical needs.
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[1] HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds, making it a common first choice for many pharmaceutical compounds.[2][3] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[1][3] For this compound, a halogenated nitroaromatic amine, considerations of its volatility, thermal stability, and potential impurities will guide our selection and method development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly in its reversed-phase mode, is a powerful tool for the purity assessment of a wide array of organic molecules.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method provides a robust platform for separating the main component from potential polar and non-polar impurities.
The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like our target analyte through hydrophobic interactions.[4] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of the amine group, reducing peak tailing. A gradient elution is employed to effectively separate impurities with a wide range of polarities in a reasonable timeframe. UV detection is selected due to the presence of a chromophore in the molecule, which is expected to absorb strongly in the UV region, providing good sensitivity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm
3. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Peak purity can be further assessed using the DAD to check for co-eluting impurities.[5]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. gentechscientific.com [gentechscientific.com]
- 4. scispace.com [scispace.com]
- 5. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5,6-dichloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated nitropyridines stand out as exceptionally versatile building blocks. Their utility is rooted in the electron-deficient nature of the pyridine ring, a characteristic significantly amplified by the presence of a potent electron-withdrawing nitro group. This electronic configuration primes the molecule for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.
This guide offers an in-depth comparative analysis of the reactivity of two constitutional isomers: 5,6-dichloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine. We will dissect the electronic and steric factors that govern their susceptibility to nucleophilic attack, explore the regioselectivity of these reactions, and provide illustrative experimental protocols.
The Underlying Principles of Reactivity: Electronic and Steric Effects
The propensity of a dichloronitropyridine isomer to undergo SNAr is a nuanced interplay of electronic activation and steric hindrance. The nitro group, a powerful electron-withdrawing entity, depletes the electron density of the pyridine ring through both inductive and resonance effects, thereby making the carbon atoms more electrophilic and susceptible to attack by a nucleophile. The positions of the chlorine atoms, which serve as leaving groups, relative to the nitro group and the ring nitrogen are paramount in determining the reactivity and regioselectivity of the substitution.
In the case of 2,6-dichloro-3-nitropyridine , the chlorine atoms are situated at the ortho (C2) and para (C6) positions relative to the activating nitro group at C3. Both positions are electronically activated. Nucleophilic attack at either of these positions leads to the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group. However, the C2 position is subject to a stronger inductive electron withdrawal from the adjacent nitro group, making it kinetically the more favorable site for nucleophilic attack. Conversely, substitution at the C6 position, being para to the nitro group, would result in a thermodynamically more stable product.[1]
For 5,6-dichloro-3-nitropyridine , the scenario is different. Here, the chlorine atoms are at the C5 and C6 positions. The C6-chloro substituent is ortho to the ring nitrogen and meta to the nitro group, while the C5-chloro is para to the ring nitrogen and ortho to the nitro group. The C5 position is highly activated by the ortho nitro group. However, nucleophilic attack at C5 would be sterically hindered by the adjacent C6-chloro substituent. In contrast, the C6 position, while less activated by the meta nitro group, is ortho to the ring nitrogen, which also contributes to its electrophilicity. Studies on analogous systems, such as 5,6-dichloro-3-nitropyrazinamine, have shown that nucleophilic displacement of the 6-chloro group by amines occurs, suggesting a preference for attack at this less sterically encumbered position.[2]
Comparative Reactivity and Regioselectivity: A Head-to-Head Analysis
While direct kinetic comparisons between 5,6-dichloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine are scarce in the literature, a qualitative and semi-quantitative assessment can be made based on established principles of SNAr on pyridine systems.
| Feature | 5,6-dichloro-3-nitropyridine | 2,6-dichloro-3-nitropyridine |
| Most Reactive Position | C6 (predicted) | C2 (kinetically favored) |
| Primary Activating Group | Ring Nitrogen (for C6), Nitro Group (for C5) | Nitro Group (ortho to C2 and para to C6) |
| Key Differentiating Factor | Steric hindrance at C5 vs. electronic activation | Kinetic (C2) vs. thermodynamic (C6) control |
| Predicted Reactivity | Moderate to high | High |
The higher reactivity of 2,6-dichloro-3-nitropyridine can be attributed to the direct ortho and para activation of both chloro substituents by the nitro group, leading to more stable Meisenheimer intermediates. In contrast, for the 5,6-dichloro isomer, the activation of the C6 position by the meta-nitro group is less pronounced.
Visualizing the Reaction Pathways
To better understand the mechanistic nuances, the following diagrams illustrate the key steps in the SNAr reaction for both isomers.
Caption: Reaction pathways for SNAr on 2,6-dichloro-3-nitropyridine.
References
A Comparative Guide to Electrophilic Heteroaromatic Amines for Nucleophilic Aromatic Substitution (SNAr) Reactions: Alternatives to 5,6-Dichloro-3-nitropyridin-2-amine
Introduction
The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and materials science, with these scaffolds appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and widely utilized strategies for forging C-N bonds on electron-deficient heterocyclic systems.[2][3] The reaction's predictability and efficiency make it indispensable in drug development for generating libraries of analogs for structure-activity relationship (SAR) studies.
The substrate, 5,6-dichloro-3-nitropyridin-2-amine, serves as a potent electrophile for SNAr. Its reactivity is amplified by the cumulative electron-withdrawing effects of the pyridine nitrogen and the strategically placed nitro group, which stabilize the anionic Meisenheimer intermediate that is key to the SNAr mechanism. However, the presence of two distinct chlorine leaving groups and an amino substituent introduces complexities in regioselectivity and may limit its applicability.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the performance of isomeric dichloropyridines, alternative heterocyclic cores, and fundamentally different synthetic methodologies. The analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific target.
Section 1: Deconstructing the Benchmark: Reactivity of this compound
The reactivity and regioselectivity of this compound in SNAr reactions are governed by a confluence of electronic effects from its substituents. Understanding these factors is crucial for appreciating its utility and limitations.
-
Activating Groups: The primary drivers of reactivity are the endocyclic pyridine nitrogen and the C3-nitro group. Both are strongly electron-withdrawing, reducing the electron density of the aromatic system and making it susceptible to nucleophilic attack. Activation is most pronounced at positions ortho and para to these groups.
-
Leaving Groups: Two chloro groups at C5 and C6 serve as potential leaving groups.
-
Directing Effects & Regioselectivity:
-
The C6-Cl is ortho to the pyridine nitrogen and para to the C3-nitro group. Both positions confer strong activation.
-
The C5-Cl is ortho to the C3-nitro group but meta to the pyridine nitrogen, resulting in comparatively weaker activation.
-
The C2-NH₂ group is electron-donating, which locally deactivates the ring, but its influence is generally overcome by the powerful activating groups.
-
Consequently, nucleophilic attack is overwhelmingly favored at the C6 position due to the superior stabilization of the negative charge in the Meisenheimer intermediate through resonance involving both the nitro group and the ring nitrogen.
Section 2: A Guide to Viable Alternatives
The choice of an alternative is often driven by the need for altered regioselectivity, milder reaction conditions, or compatibility with sensitive functional groups.
Class A: Isomeric and Functionally-Modified Pyridines
Modifying the substitution pattern or the nature of the leaving group on the pyridine ring provides direct alternatives with distinct reactivity profiles.
-
2,4-Dichloro-5-nitropyridine: This isomer is a highly reliable building block where the C4-chloro group is strongly activated by the para-nitro group and the ortho-ring nitrogen.[4] This leads to predictable and high-yielding regioselective substitution at the C4 position, leaving the C2-chloro available for subsequent functionalization.[5]
-
2,6-Dichloro-3-nitropyridine: Lacking the C2-amino group of the benchmark, this substrate still presents two potential reaction sites. The C6 position is activated (para to the nitro group), but the C2 position is also activated (ortho to both the nitro group and the ring nitrogen). While kinetic control might favor one site, this substrate can be useful for installing two different nucleophiles sequentially.[6]
-
2-Fluoro- and 4-Fluoropyridines: The "element effect" in SNAr often dictates that fluoride is a better leaving group than chloride (F > Cl ≈ Br > I).[7] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step in many SNAr reactions.[8] C-H fluorination techniques have made complex 2-fluoropyridines more accessible, which can then undergo SNAr under very mild conditions.[9]
Class B: Alternative Heterocyclic Scaffolds
Electron-deficient diazines, such as pyrimidines and pyrazines, are inherently more reactive towards SNAr than pyridines due to the presence of a second electron-withdrawing ring nitrogen.
-
2,4-Dichloropyrimidine: This commercially available reagent offers two reactive sites. The C4 position is generally more electrophilic and reacts first under controlled conditions.[10] This allows for the sequential introduction of two different nucleophiles.
-
4,6-Dichloro-5-nitropyrimidine: The addition of a C5-nitro group dramatically activates this pyrimidine scaffold. Both chlorine atoms are highly activated, and sequential substitution can be readily achieved. Interestingly, in some systems derived from this core, an alkoxy group can become a better leaving group than a remaining chlorine, highlighting the nuanced reactivity of these systems.[11]
Class C: Alternative Activation Strategies
Instead of relying solely on electron-withdrawing groups, the entire pyridine ring can be activated by converting it into a cationic species.
-
Pyridinium Salts: N-alkylation or N-acylation of a pyridine transforms the neutral ring into a positively charged pyridinium salt. This dramatically increases the ring's electrophilicity, rendering it highly susceptible to nucleophilic attack. This strategy enables SNAr on pyridine rings that lack traditional activating groups.[7][12]
Class D: Alternative Methodologies
For substrates that are unreactive under SNAr conditions or when SNAr provides poor selectivity, transition-metal-catalyzed cross-coupling offers a powerful alternative.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This versatile method is not mechanistically limited by the electronic properties of the ring in the same way as SNAr. It can effectively couple amines with a wide range of heteroaryl chlorides, including electron-rich or neutral pyridines that are inert to SNAr.[4][13] This method often provides excellent regioselectivity and proceeds under milder conditions, albeit with the cost and potential product contamination associated with a metal catalyst.[13]
Section 3: Data-Driven Comparative Analysis
The following table summarizes the key features of the discussed alternatives, providing a basis for rational selection.
| Alternative/Method | Key Features | Typical Conditions | Regioselectivity | Advantages | Disadvantages |
| This compound | Benchmark; C3-NO₂, C2-NH₂ | Base (e.g., K₂CO₃, DIPEA), polar aprotic solvent (DMF, DMSO), 25-100 °C | Highly selective for C6 position | High reactivity, predictable regioselectivity | Limited to C6 functionalization, amino group may interfere |
| 2,4-Dichloro-5-nitropyridine | Isomeric dichloronitropyridine | Base, polar aprotic solvent, 25-80 °C | Highly selective for C4 position[5] | Excellent C4 selectivity, versatile intermediate | May require harsher conditions for C2 substitution |
| 2-Fluoro-5-nitropyridine | Fluoride leaving group | Mild base (e.g., K₂CO₃), polar solvent, 0-25 °C | N/A (single leaving group) | High reactivity under mild conditions[9] | Fluoro-heteroarenes can be more expensive or require synthesis |
| 2,4-Dichloropyrimidine | Diazine core | Controlled stoichiometry, base, alcohol or polar aprotic solvent, 25-100 °C | C4 is generally more reactive than C2[10][14] | Highly activated core, allows sequential substitution | Controlling mono- vs. di-substitution can be challenging |
| Pyridinium Salt Formation | Cationic activation | N-alkylation followed by nucleophile addition | Depends on initial halide position | Enables SNAr on electron-neutral or rich rings[12] | Requires stoichiometric activating agent, not atom-economical |
| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling | Pd catalyst, ligand, strong base (e.g., NaOtBu), toluene/dioxane, 80-110 °C | Excellent; determined by initial halide position[13] | Broad substrate scope, mild for sensitive groups | Cost of catalyst/ligand, potential metal contamination |
Section 4: Experimental Protocols
To provide a practical context, detailed methodologies for two distinct and reliable amination reactions are presented below.
Protocol 1: C4-Selective SNAr on 2,4-Dichloro-5-nitropyridine
This protocol, adapted from established procedures, illustrates the high regioselectivity achievable with this common alternative.[5]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (e.g., 1.0 mmol, 194 mg) in anhydrous acetonitrile (5 mL). In a separate flask, prepare a solution of the desired primary or secondary amine (1.0 mmol) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) in acetonitrile (3 mL).
-
Reaction: Slowly add the amine/base solution dropwise to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting crude solid or oil by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 4-amino-2-chloro-5-nitropyridine product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol highlights the different setup required for a transition-metal-catalyzed approach.
Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the heteroaryl chloride (1.0 eq), Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%). Seal the tube with a septum.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq). Add the amine (1.1-1.2 eq) followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Section 5: A Decision-Making Framework for Synthesis Planning
Selecting the appropriate reagent and methodology requires balancing factors of reactivity, regioselectivity, cost, and substrate compatibility. The following decision tree provides a logical framework to guide this choice.
This framework highlights the primary branch point in synthesis design. If the target scaffold is sufficiently electron-poor, SNAr is the most direct and atom-economical choice. Within the SNAr pathway, the desired regiochemistry dictates the selection of the appropriate starting isomer. If SNAr is not viable due to a lack of activation or if it yields undesired products, transition-metal catalysis provides a robust and highly versatile alternative.
Conclusion
While this compound is a powerful and reactive substrate for SNAr, its utility is defined by a strong intrinsic preference for substitution at the C6 position. For researchers requiring different substitution patterns or facing challenges with substrate compatibility, a rich landscape of alternatives is available. Isomeric dichloronitropyridines like 2,4-dichloro-5-nitropyridine offer predictable control over regiochemistry. More reactive heterocyclic cores, such as dichloropyrimidines, provide avenues for sequential functionalization. For challenging, electron-neutral substrates, the choice between activating the ring via pyridinium salt formation or circumventing the SNAr mechanism entirely with Buchwald-Hartwig amination provides a solution for nearly any synthetic challenge. By understanding the mechanistic principles and comparative performance of these alternatives, chemists can more effectively and efficiently navigate the synthesis of complex, high-value aminopyridine derivatives.
References
- 1. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Bifurcation: A Comparative Guide to Kinetic and Thermodynamic Products in Dichloropyridine Substitution
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of heterocyclic chemistry, the regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyridines presents a frequent challenge and a significant opportunity. The ability to selectively functionalize one position over another is paramount in the synthesis of pharmaceuticals and other advanced materials. This guide provides an in-depth analysis of the factors governing the formation of kinetic versus thermodynamic products in these reactions, supported by mechanistic insights and experimental data.
The Underlying Principles: Kinetic vs. Thermodynamic Control
At its core, the competition between kinetic and thermodynamic product formation is a race between the fastest reaction and the most stable outcome.
-
Kinetic Control prevails under conditions where the reaction is essentially irreversible, typically at lower temperatures and shorter reaction times.[1][2] The major product will be the one formed via the lowest energy transition state, regardless of its ultimate stability.[3][4]
-
Thermodynamic Control is established when the reaction conditions allow for reversibility, usually at higher temperatures and longer reaction times.[1][2] This enables the initial products to equilibrate, leading to a product distribution that reflects their relative thermodynamic stabilities.[3][4]
In the context of dichloropyridine substitution, the pyridine nitrogen atom plays a crucial role in activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions.[5][6] This is due to the ability of the electronegative nitrogen to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6][7]
The Influence of Isomerism: A Tale of Two Dichloropyridines
The substitution pattern of the dichloropyridine isomer is a primary determinant of the reaction's regioselectivity. Let's consider two common isomers:
2,4-Dichloropyridine: A Clear Case of Divergent Pathways
In 2,4-dichloropyridine, the two chlorine atoms are electronically distinct. This leads to a pronounced difference in reactivity and provides a classic example of kinetic versus thermodynamic control.
-
Kinetic Product (C4-Substitution): Attack at the C4 position is generally favored under kinetic control. The Meisenheimer intermediate formed by attack at C4 allows for delocalization of the negative charge onto the pyridine nitrogen, a more stable arrangement compared to the intermediate from C2 attack.[6][7] This lower energy intermediate translates to a lower activation barrier, making C4 substitution the faster process.
-
Thermodynamic Product (C2-Substitution): While the C4-substituted product forms faster, the C2-substituted product is often the more thermodynamically stable isomer. The reasons for this can be complex and may involve factors such as dipole-dipole interactions and steric effects in the final product. To favor the C2 product, reaction conditions must allow for equilibration from the initially formed C4-adduct.
2,6-Dichloropyridine: A Symmetrical Starting Point
2,6-Dichloropyridine is a symmetrical molecule, which simplifies the initial monosubstitution, yielding a single product. The primary challenge arises in the second substitution, where the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[7]
Reaction Conditions: The Chemist's Toolkit for Directing Selectivity
The choice of reaction conditions is the primary tool for navigating the kinetic and thermodynamic pathways.
| Reaction Parameter | Effect on Product Distribution | Rationale |
| Temperature | Low temperatures favor the kinetic product; high temperatures favor the thermodynamic product.[1] | At low temperatures, there is insufficient energy to overcome the activation barrier for the reverse reaction, trapping the faster-forming product.[2] Higher temperatures provide the energy needed for equilibrium to be established.[4] |
| Reaction Time | Short reaction times favor the kinetic product; long reaction times favor the thermodynamic product.[1] | Allows for the initial, faster-forming product to predominate before equilibration can occur. Extended reaction times allow the system to reach thermodynamic equilibrium. |
| Nucleophile | "Soft" nucleophiles (e.g., thiols) can exhibit high selectivity for the C2 position in certain cases.[8] | The inherent electronic properties and steric bulk of the nucleophile can influence the transition state energies for attack at different positions. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used for SNAr reactions.[8] | These solvents can help to stabilize the charged Meisenheimer intermediate, influencing reaction rates. |
| Catalysis | Palladium-catalyzed cross-coupling reactions can often favor C2 substitution.[7] | The mechanism of these reactions is distinct from classical SNAr and can override the inherent electronic preferences of the pyridine ring. |
Visualizing the Reaction Coordinate
The following diagram illustrates the energy profile for a reaction with distinct kinetic and thermodynamic products.
Caption: Energy profile for kinetic vs. thermodynamic control.
Experimental Protocols: A Practical Guide
The following protocols provide starting points for selectively synthesizing the kinetic or thermodynamic product of a dichloropyridine substitution.
Protocol 1: Synthesis of the Kinetic Product (C4-Substitution) of 2,4-Dichloropyridine
This protocol is designed to favor the faster-forming C4-substituted product by using a low reaction temperature.
Materials:
-
2,4-Dichloropyridine
-
Nucleophile (e.g., a secondary amine)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Strong, non-nucleophilic base (e.g., Sodium hydride - NaH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the nucleophile in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of 2,4-dichloropyridine in anhydrous THF.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of the Thermodynamic Product (C2-Substitution) of 2,4-Dichloropyridine
This protocol utilizes a higher temperature to allow for equilibration to the more stable C2-substituted product.
Materials:
-
2,4-Dichloropyridine
-
Nucleophile (e.g., a secondary amine)
-
High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K2CO3)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a mixture of 2,4-dichloropyridine and K2CO3 in DMF under an inert atmosphere, add the nucleophile.
-
Heat the reaction mixture to a temperature that allows for equilibration (e.g., 80-120 °C). The optimal temperature may need to be determined empirically.
-
Monitor the reaction by TLC or HPLC to observe the conversion of the kinetic product to the thermodynamic product.
-
Upon reaching equilibrium (or desired product ratio), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: Comparative workflow for kinetic vs. thermodynamic substitution.
Conclusion
The selective functionalization of dichloropyridines is a nuanced yet controllable process. A thorough understanding of the principles of kinetic and thermodynamic control, coupled with careful selection of reaction conditions, empowers researchers to predictably synthesize the desired regioisomer. For drug development professionals, this control is critical for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships. By leveraging the concepts and protocols outlined in this guide, scientists can navigate the synthetic bifurcation and unlock the full potential of dichloropyridines as versatile building blocks.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. reddit.com [reddit.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Biological Activity of 5,6-Dichloro-3-nitropyridin-2-amine Derivatives
The 5,6-dichloro-3-nitropyridin-2-amine scaffold is a synthetically versatile building block in medicinal chemistry. Its electron-deficient pyridine ring, substituted with reactive chlorine atoms and a nitro group, makes it a valuable precursor for generating diverse molecular libraries.[1] Specifically, its structure is leveraged in the synthesis of potent kinase inhibitors and other biologically active agents.[2][3] The pyridine ring itself is a privileged scaffold in drug design, being the second most common heterocycle in FDA-approved drugs, recognized for its role in a wide array of therapeutic areas including oncology.[4]
This guide provides an in-depth, experience-driven framework for researchers aiming to validate the biological activity of novel derivatives synthesized from the this compound core. We will move beyond mere protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to characterization. We will explore methodologies for assessing three key areas of potential bioactivity: anticancer, kinase inhibition, and antimicrobial effects.
Section 1: Validation of Anticancer Activity via Cytotoxicity Screening
A primary application for novel heterocyclic compounds is in oncology.[5] The initial and most crucial step is to determine a compound's cytotoxic potential against cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[6] A lower IC50 value indicates higher potency. However, a potent compound is not necessarily a good drug candidate; it must also be selective, killing cancer cells while sparing healthy, non-malignant cells.[7]
Comparative Analysis of Anticancer Potency
The following table illustrates how experimental data for a novel derivative of this compound (Hypothetical Derivative X) would be presented in comparison to a standard chemotherapeutic agent, Doxorubicin, and other pyridine-based anticancer compounds.
| Compound | Scaffold/Class | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Hypothetical Deriv. X | Nitropyridin-2-amine | MCF-7 (Breast) | Data to be determined | N/A |
| Hypothetical Deriv. X | Nitropyridin-2-amine | A549 (Lung) | Data to be determined | N/A |
| Hypothetical Deriv. X | Nitropyridin-2-amine | Vero (Normal Kidney) | Data to be determined (for SI) | N/A |
| Doxorubicin | Anthracycline | MCF-7 (Breast) | 1.93 | [8] |
| Pyridine-Urea Cpd. 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 | [8] |
| Thiazolidinone Deriv. 14b | Thiazolidinone | MCF-7 (Breast) | 0.85 | [6] |
| Pinostrobin Butyrate | Flavanone Derivative | T47D (Breast) | 0.40 | [7] |
The Selectivity Index (SI) is a critical parameter, calculated as IC50 (or CC50) in normal cells / IC50 in cancer cells. A higher SI value (ideally >10) is desirable, indicating cancer cell-specific toxicity.[7]
Experimental Workflow: Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium dye into an insoluble purple formazan product. The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]
An alternative, the XTT assay, uses a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[9]
References
- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [amp.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 5,6-Dichloro-3-nitropyridin-2-amine Analogs in Kinase Inhibition
Introduction: The Strategic Value of the 2-Amino-3-nitropyridine Scaffold in Kinase Inhibitor Design
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic innovation. Kinases, as central regulators of cellular signaling, represent a vast and fertile landscape for drug targeting. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving target selectivity to minimize off-target effects and associated toxicities. The 2-amino-3-nitropyridine scaffold has emerged as a privileged structure in this pursuit. The electron-withdrawing nitro group at the 3-position activates the adjacent chlorine atoms for nucleophilic aromatic substitution (SNAr), providing a versatile handle for synthetic elaboration. This inherent reactivity allows for the systematic exploration of chemical space to optimize potency and, crucially, selectivity.
This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the 5,6-Dichloro-3-nitropyridin-2-amine core and its analogs. We will delve into a specific case study to illustrate the selectivity challenges and opportunities with this scaffold, present supporting experimental data, and provide detailed protocols for assessing kinase cross-reactivity.
Case Study: Unmasking Off-Target Activity of a 3-Nitropyridine Analog
A compelling example of the nuanced selectivity profile of this class of compounds is the analog N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (henceforth referred to as Analog 1). This compound was rationally designed as a potential covalent inhibitor of Monopolar Spindle 1 (MPS1) kinase, a target in oncology, by leveraging a cysteine residue in the hinge region. However, subsequent cross-reactivity profiling revealed unexpected activity against other kinases.
Comparative Kinase Inhibition Profile of Analog 1
The inhibitory activity of Analog 1 was assessed against a panel of kinases known to harbor a cysteine in a similar position to MPS1. The results, obtained via a radiometric HotSpot™ kinase assay, are summarized below.
| Kinase Target | IC50 (nM) | Intended Target | Notes |
| p70S6Kβ (S6K2) | 444 | No | Significant off-target activity identified. |
| MPS1 (TTK) | >10,000 | Yes | Negligible activity against the intended target. |
| MAPKAPK2 | >10,000 | No | Negligible activity. |
Data sourced from Laufer, S. et al. (2021), Molbank.[1]
This data starkly illustrates a common challenge in kinase inhibitor development: a rationally designed inhibitor can exhibit greater potency against an unintended target. While Analog 1 failed to inhibit its primary target, MPS1, it displayed significant activity against p70S6Kβ, a key kinase in the PI3K/AKT/mTOR signaling pathway. This finding opens a new avenue for the development of selective p70S6Kβ inhibitors based on this scaffold.
The 6-chloro-3-nitropyridine "warhead" was incorporated to engage a cysteine residue, a strategy previously successful for targeting FGFR4. The nitro group is crucial not only for activating the chloropyridine for nucleophilic displacement but also for forming an intramolecular hydrogen bond that promotes the active conformation of the inhibitor.[1]
Broader Cross-Reactivity Considerations for Aminopyridine-Based Inhibitors
The selectivity profile of Analog 1 is not an isolated case. The broader class of 2-aminopyridine derivatives has been extensively explored for kinase inhibition, with varying degrees of selectivity. Structure-activity relationship (SAR) studies on this scaffold have revealed that substitutions on the pyridine ring and the aniline moiety can dramatically influence the cross-reactivity profile. For instance, a series of 2-aminopyridine derivatives developed as JAK2 inhibitors showed that modifications to the scaffold could achieve high selectivity over other JAK family members.[2]
This underscores the necessity of comprehensive kinase profiling for any novel inhibitor based on the this compound scaffold. Minor chemical modifications can significantly alter the spectrum of inhibited kinases, turning a promiscuous compound into a selective one, or vice-versa.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and validated experimental protocols are essential. The following is a detailed, step-by-step methodology for a radiometric kinase assay, a gold-standard method for quantifying kinase activity and inhibition.
Detailed Protocol: Radiometric Filter Binding Kinase Assay (HotSpot™ Platform)
This protocol outlines the direct measurement of kinase activity by quantifying the incorporation of a radiolabeled phosphate ([γ-³³P]ATP) into a specific substrate.
1. Reagent Preparation:
- Base Reaction Buffer: Prepare a buffer solution containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
- Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase of interest in the Base Reaction Buffer.
- Cofactor Solution: If required by the kinase, prepare a solution of the necessary cofactors in the Base Reaction Buffer.
- Kinase Solution: Dilute the recombinant kinase to the desired concentration in the Substrate Solution (with cofactors, if needed).
- ATP Solution: Prepare a solution of unlabeled ATP and [γ-³³P]ATP in the Base Reaction Buffer to a final concentration of 10 µM (or other desired concentration, such as the Kₘ for ATP of the specific kinase).
- Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., Analog 1) in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
2. Assay Procedure:
- In a 96-well plate, add the Kinase Solution to each well.
- Add the serially diluted test compound or a DMSO vehicle control to the appropriate wells.
- Incubate the plate for 10-20 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
- Initiate the kinase reaction by adding the ATP Solution to each well.
- Incubate the reaction for a specified time (e.g., 120 minutes) at room temperature.
- Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter mat. The phosphorylated substrate will bind to the filter paper.
- Wash the filter mat extensively with 0.75% phosphoric acid to remove any unincorporated [γ-³³P]ATP.
3. Data Acquisition and Analysis:
- Dry the filter mat and measure the radioactivity in each spot using a phosphorimager or scintillation counter.
- Subtract the background radioactivity (from control reactions with inactive enzyme or no enzyme).
- Calculate the percentage of remaining kinase activity in the presence of the inhibitor compared to the DMSO vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Pathways and Workflows
Understanding the biological context of off-target activity and the experimental process for its determination is crucial. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathway for the off-target of Analog 1 and a general workflow for assessing kinase inhibitor cross-reactivity.
Caption: PI3K/AKT/mTOR signaling pathway highlighting p70S6Kβ.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. However, as demonstrated by the case of Analog 1, a rational design focused on a single target does not preclude significant off-target activity. This highlights the absolute requirement for early and comprehensive cross-reactivity profiling against large kinase panels.
The unexpected identification of p70S6Kβ as a potent target for a 3-nitropyridine analog opens up new avenues for research, potentially leading to the development of selective inhibitors for this therapeutically relevant kinase. Future work should focus on systematic SAR studies of Analog 1 to enhance potency for p70S6Kβ while minimizing activity against other kinases. By embracing the challenges of cross-reactivity and leveraging it for new discoveries, researchers can more effectively navigate the complex landscape of the human kinome to develop safer and more effective targeted therapies.
References
A Senior Application Scientist's Guide to Palladium-Catalyzed Amination of Dichloropyridines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the selective introduction of nitrogen-containing moieties into heterocyclic scaffolds is a cornerstone of modern synthesis. Dichloropyridines, with their two reactive sites, present both an opportunity and a challenge for selective functionalization. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for this transformation, offering a broad substrate scope and functional group tolerance.[1] However, the regiochemical outcome of this reaction is highly dependent on the substitution pattern of the dichloropyridine isomer and the judicious choice of catalytic system.
This guide provides an in-depth comparison of the palladium-catalyzed amination of various dichloropyridine isomers. We will delve into the underlying principles that govern regioselectivity, present comparative experimental data, and provide detailed protocols to empower you to navigate this complex chemical space with precision and confidence.
Understanding the Landscape: Electronic and Steric Influences on Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination of dichloropyridines is a delicate interplay of electronic and steric factors. The pyridine nitrogen atom exerts a significant electronic influence, activating the C2, C4, and C6 positions towards nucleophilic attack and oxidative addition of the palladium catalyst.[2] This inherent electronic preference, however, can be modulated or even overridden by the steric environment of the chlorine atoms and the nature of the phosphine ligand employed in the catalytic system.[3]
Bulky phosphine ligands, for instance, can sterically hinder approach to a more electronically favored position, thereby directing the reaction to a less congested site.[4] The bite angle of bidentate phosphine ligands, such as Xantphos, is also a critical parameter that can influence the geometry of the palladium complex and, consequently, the regiochemical outcome of the reaction.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1: Key factors influencing the regioselectivity of palladium-catalyzed amination of dichloropyridines.
Comparative Analysis of Dichloropyridine Isomers
The reactivity and regioselectivity of palladium-catalyzed amination vary significantly across the different dichloropyridine isomers. Below is a comparative overview based on available literature data.
2,4-Dichloropyridine: A Tale of Two Positions
2,4-Dichloropyridine is a well-studied substrate where regioselectivity can be effectively controlled. Generally, the C4 position is more activated towards nucleophilic attack. However, specific ligand choices can dramatically alter this preference.
-
C4-Selective Amination: Under many standard Buchwald-Hartwig conditions, amination tends to occur preferentially at the C4 position.
-
C2-Selective Amination: The use of the Xantphos ligand has been shown to be highly effective in directing the amination to the C2 position with high selectivity (often 20:1 to 50:1).[5] This is attributed to the specific bite angle and steric profile of the Xantphos ligand, which favors the formation of the palladium complex at the C2 position.
| Catalyst System | Base | Solvent | Temp (°C) | Major Product | Selectivity (C2:C4) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | C2-amination | >20:1 | 70-90 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene | 100 | C4-amination | Varies | Moderate-Good | [6] |
2,5-Dichloropyridine: Navigating Ortho and Meta Positions
In 2,5-dichloropyridine, the C2 position is electronically activated by the adjacent nitrogen atom, making it the generally preferred site for amination.
| Catalyst System | Base | Solvent | Temp (°C) | Major Product | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-amino-5-chloropyridine | Good | [7] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 2-amino-5-chloropyridine | Good | [7] |
2,6-Dichloropyridine: A Symmetrical Challenge
As a symmetrical molecule, mono-amination of 2,6-dichloropyridine leads to a single product. The challenge often lies in achieving selective mono-amination versus di-amination. The electron-donating effect of the first introduced amino group deactivates the remaining C-Cl bond, often requiring more forcing conditions for the second amination.[2]
3,5-Dichloropyridine: The Meta Challenge
In 3,5-dichloropyridine, both chlorine atoms are meta to the pyridine nitrogen, making them less electronically activated compared to other isomers.[2] Consequently, these substrates are generally less reactive in Buchwald-Hartwig amination and may require more active catalyst systems or harsher reaction conditions.
| Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 110 | 3-amino-5-chloropyridine | Moderate | General knowledge |
Experimental Protocols
The following protocols are provided as a starting point for the palladium-catalyzed amination of dichloropyridines. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: Highly Regioselective C2-Amination of 2,4-Dichloropyridine
This protocol is adapted from methodologies that have demonstrated high selectivity for the C2 position.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.4 equiv).
-
Add 2,4-dichloropyridine (1.0 equiv) and anhydrous dioxane.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Monoamination of 2,5-Dichloropyridine
This protocol provides a general method for the selective mono-amination at the C2 position.[7]
Materials:
-
2,5-Dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
In a separate flask, add 2,5-dichloropyridine (1.0 equiv) and NaOtBu (1.4 equiv).
-
Transfer the catalyst solution to the flask containing the substrate and base via cannula.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the dichloropyridine. The regioselectivity of this step is a primary determinant of the final product distribution.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated pyridine product and regenerating the Pd(0) catalyst.
Conclusion
The palladium-catalyzed amination of dichloropyridines is a nuanced yet powerful transformation that allows for the selective synthesis of a wide range of valuable aminopyridine derivatives. By understanding the interplay of electronic and steric effects, and by carefully selecting the appropriate ligand and reaction conditions, researchers can effectively control the regiochemical outcome of this reaction. This guide provides a solid foundation for navigating the complexities of dichloropyridine amination, enabling the efficient and predictable synthesis of target molecules for applications in drug discovery and materials science.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,6-Dichloro-3-nitropyridin-2-amine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthetic utility. The final and arguably most critical phase is its safe and compliant disposal. 5,6-Dichloro-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry and organic synthesis, presents a unique set of challenges for waste management due to its halogenated and nitrated aromatic structure.[1][2][3] This guide provides a detailed, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Its molecular structure, featuring two chlorine atoms and a nitro group on a pyridine ring, dictates its reactivity and the hazards associated with its decomposition.[2] Thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN).[5] Therefore, simple landfilling or drain disposal is strictly prohibited and environmentally irresponsible.[6]
A thorough understanding of the compound's properties is paramount for safe handling and disposal.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2] |
| Molecular Weight | 208.00 g/mol | [2] |
| Appearance | Light yellow solid | ChemScene |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides | Fisher Scientific |
| Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide | Fisher Scientific |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound must be approached with a clear and logical workflow. This ensures that all safety and regulatory aspects are addressed systematically.
Caption: Disposal workflow for this compound.
Phase 1: In-Lab Preparation & Segregation
Step 1: Don Personal Protective Equipment (PPE) Before handling any waste containing this compound, it is imperative to wear appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or butyl rubber gloves should be used. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned lab coat is required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
Step 2: Segregate Waste Proper waste segregation is crucial for both safety and cost-effective disposal.
-
Pure Compound and Grossly Contaminated Materials: Any remaining pure this compound and materials heavily contaminated with it (e.g., filter cakes, reaction residues) should be collected as solid hazardous waste.
-
Contaminated Labware and PPE: Items such as gloves, weighing paper, and pipette tips that are lightly contaminated should be collected separately from the bulk waste. These will also be treated as hazardous waste.
-
Solvent Waste: If the compound is dissolved in a solvent, this liquid waste must be collected in a separate, compatible container. Halogenated solvent waste should not be mixed with non-halogenated solvent waste.
Step 3: Select Appropriate Waste Container
-
Solid Waste: Use a sealable, airtight, and clearly marked hazardous waste container. The container must be compatible with the chemical and show no signs of degradation.
-
Liquid Waste: For solutions, use a designated container for halogenated organic waste. Ensure the container is properly vented if there is a risk of gas evolution, though this is not expected under normal storage conditions for this compound.
Step 4: Label Waste Container Accurately Proper labeling is a legal requirement and essential for the safety of waste handlers. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
Phase 2: Final Disposal Pathway
Step 5: Store Waste Securely Pending Disposal Store the sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area.[7] This area should be away from incompatible materials such as strong oxidizers and acids.[7]
Step 6: Arrange for Licensed Hazardous Waste Collection Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7] Provide them with a complete inventory of the waste.
Step 7: Ultimate Disposal via High-Temperature Incineration The recommended and most environmentally sound method for the ultimate disposal of this compound is high-temperature incineration.[8] This process must be carried out in a facility permitted to handle chlorinated organic waste. The U.S. Environmental Protection Agency (EPA) mandates that such incinerators achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents.[9][10]
The high temperatures (typically above 1100°C) and controlled conditions of a hazardous waste incinerator are necessary to break down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.[9][11] The incinerator's exhaust gas treatment systems, such as scrubbers, are essential to neutralize the acidic gases (HCl) produced from the chlorine atoms.[8][9]
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access.
2. Don Appropriate PPE: Wear the personal protective equipment outlined in Phase 1. For larger spills, respiratory protection may be necessary.
3. Contain and Absorb the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For solutions, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6]
4. Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the surface. A common procedure involves wiping the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. All materials used for cleanup must be disposed of as hazardous waste.
5. Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, following your facility's established spill response procedures.[6]
Alternative Considerations: Chemical Treatment
For very small quantities, such as residual amounts on glassware, chemical treatment to reduce the compound's hazard profile may be considered before final cleaning. One potential approach for nitroaromatic compounds is reduction of the nitro group to the less toxic amino group.[12][13][14] However, developing a specific and validated protocol for this compound would require careful laboratory investigation and is not a substitute for professional disposal of bulk waste. Any such in-lab treatment would still generate hazardous waste requiring proper disposal.
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. chemscene.com [chemscene.com]
- 3. 203794-33-6|this compound|BLD Pharm [bldpharm.com]
- 4. carlroth.com [carlroth.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. gao.gov [gao.gov]
- 11. epawebapp.epa.ie [epawebapp.epa.ie]
- 12. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]
- 13. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
A Senior Application Scientist's Guide to Handling 5,6-Dichloro-3-nitropyridin-2-amine: Personal Protective Equipment and Safety Protocols
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. 5,6-Dichloro-3-nitropyridin-2-amine, a halogenated and nitrated pyridine derivative, presents a specific hazard profile that necessitates a rigorous and well-understood personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the chemical's anticipated reactivity and toxicological properties, ensuring that your research is conducted with the utmost safety and scientific integrity.
Foundational Hazard Assessment: Understanding the Risk Profile
Anticipated Hazards:
-
Skin Irritation and Sensitization: Chlorinated aromatic compounds can be irritating to the skin, and the presence of the nitro group can increase the likelihood of allergic skin reactions upon repeated contact.[1][2]
-
Serious Eye Damage: Direct contact with the solid or solutions can cause severe irritation and potential damage to the eyes.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols may lead to irritation of the respiratory system.[1][2][5]
-
Toxicity: Many chlorinated and nitrated organic compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[4][6]
These hazards are the "why" behind every procedural step and piece of equipment that follows. Understanding them is the first line of defense.
Core Personal Protective Equipment (PPE) Requirements
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7] The following PPE is mandatory for all personnel involved in the handling process.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust, splashes, and vapors.[8] A face shield should be used in conjunction with goggles when handling larger quantities or preparing stock solutions.[8][9] |
| Hand Protection | Nitrile or Neoprene gloves. | These materials provide good resistance to a broad range of chemicals, including chlorinated and aromatic compounds.[9] Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving.[10] Contaminated gloves should be removed and disposed of as hazardous waste immediately.[2] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | A lab coat protects against incidental skin contact from spills and splashes. Ensure it is clean and fits properly. Contaminated lab coats should not be taken out of the laboratory and must be professionally laundered.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Leather or other porous materials can absorb chemicals and should be avoided.[8][9] |
Operational Workflow: From Receipt to Disposal
A proactive approach to safety involves integrating PPE selection into every step of the experimental workflow. The following diagram and procedural steps outline the required PPE at each stage of handling this compound.
Caption: PPE Workflow for Handling this compound.
Step-by-Step Methodologies
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage or leaks in a well-ventilated area.
-
Wear safety goggles, a lab coat, and nitrile gloves.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11] The storage location should be clearly labeled and secured.[1]
2. Weighing and Solution Preparation (Inside a Chemical Fume Hood):
-
PPE: Don chemical splash goggles, a lab coat, and nitrile gloves.
-
Procedure:
-
Perform all manipulations of the solid compound, such as weighing, inside a certified chemical fume hood to prevent inhalation of dust.[3]
-
Use anti-static weigh boats or paper to minimize dispersal of the fine powder.
-
When adding solvent, do so slowly to avoid splashing.
-
If sonication is required to dissolve the solid, ensure the vessel is securely capped.
-
3. Experimental Use (Reaction and Workup):
-
PPE: Maintain the use of chemical splash goggles, a lab coat, and nitrile gloves. A face shield is recommended during quenching or extraction steps where splashing is more likely.[9]
-
Procedure:
Spill and Emergency Plan
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spill (inside fume hood):
-
Wearing your standard PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][11]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.[7]
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Prevent entry into the contaminated area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Emergency responders may require a higher level of PPE, including respiratory protection.[10]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][11] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation or a rash develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]
Disposal Plan: A Commitment to Safety and Compliance
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[7][12] The label must include the words "Hazardous Waste" and the full chemical name.[12]
-
Segregation: Do not mix this waste stream with incompatible materials. Halogenated organic waste should typically be collected separately.[12]
-
Storage and Disposal: Keep waste containers tightly sealed and stored in a designated satellite accumulation area.[12] Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[1][7] Never pour chemical waste down the drain.[1][4]
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. aksci.com [aksci.com]
- 6. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
